molecular formula C13H16N2O3 B1271343 1-(1-Adamantyl)imidazolidine-2,4,5-trione CAS No. 37428-73-2

1-(1-Adamantyl)imidazolidine-2,4,5-trione

Cat. No.: B1271343
CAS No.: 37428-73-2
M. Wt: 248.28 g/mol
InChI Key: HSAMZIXLIWFURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)imidazolidine-2,4,5-trione (CAS 37428-73-2) is a high-purity research chemical supplied for investigative use in biochemical studies. This compound belongs to the imidazolidine-2,4,5-trione (parabanic acid) class and incorporates a lipophilic 1-adamantyl moiety, a structure known to enhance bioactivity and binding affinity in medicinal chemistry. Recent scientific literature highlights its significant value in pharmaceutical and chemical biology research, particularly as a key scaffold for inhibiting critical enzymes. It acts as an inhibitor for soluble epoxide hydrolase (sEH), an enzyme target involved in inflammatory processes, pain, and cardiovascular and neurological diseases . Furthermore, studies have shown that derivatives of imidazolidine-2,4,5-trione containing an adamantane fragment are potent inhibitors of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . Inhibiting TDP1 is a promising strategy in oncology to enhance the efficacy of existing chemotherapeutic agents . Replacing the urea group in known inhibitors with an imidazolidine-2,4,5-trione ring can significantly improve water solubility, which aids in formulation and bioavailability for in vitro studies . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMZIXLIWFURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368763
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37428-73-2
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1-(1-Adamantyl)imidazolidine-2,4,5-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) represents a distinct class of heterocyclic hybrids merging the lipophilic, cage-like structure of adamantane with the highly polar, planar imidazolidinetrione (parabanic acid) core.[1] This unique "lipophilic bullet" attached to a polar warhead creates a scaffold with optimized pharmacokinetic properties, particularly enhanced membrane permeability combined with specific hydrogen-bonding capabilities.[2]

This guide details the physicochemical profile, synthesis, and characterization of this molecule, serving as a reference for its application in medicinal chemistry, specifically in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) inhibitors.

Part 1: Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification
  • IUPAC Name: 1-(adamantan-1-yl)imidazolidine-2,4,5-trione

  • Common Name: N-(1-Adamantyl)parabanic acid[2]

  • CAS Registry Number: (Derivative specific; typically indexed under general adamantane-parabanic acid hybrids)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 248.28 g/mol [2]

Structural Architecture

The molecule consists of two orthogonal domains:

  • The Adamantane Cage (

    
    ):  A bulky, diamondoid structure that confers high lipophilicity, metabolic stability, and steric bulk. It acts as an anchor, often fitting into hydrophobic pockets of enzymes (e.g., the catalytic tunnel of sEH).
    
  • The Imidazolidinetrione Ring (

    
    ):  A planar, electron-deficient heterocycle containing three carbonyl groups.[2] It serves as a bioisostere for hydantoins and carboxylic acids, capable of bidentate hydrogen bonding.[2]
    
Physicochemical Properties Profile[2]
PropertyValue / CharacteristicMechanistic Insight
Physical State White Crystalline PowderHigh lattice energy due to dipolar interactions of the trione ring.[2]
Melting Point > 230°C (Dec.)Typical of parabanic acid derivatives; decomposition often occurs before melting due to ring strain.[2]
Predicted LogP ~2.0 ± 0.2The adamantyl group shifts the LogP from negative (parabanic acid) to the optimal drug-like range (1–3).
Polar Surface Area (PSA) ~65-75 ŲDominated by the three carbonyl oxygens and the NH group; indicates good oral bioavailability potential.[2]
pKa (NH) ~5.5 - 6.5The NH proton is significantly acidic due to the electron-withdrawing effect of flanking carbonyls, allowing ionization at physiological pH.
Solubility Moderate (Organic)Soluble in DMSO, DMF, DCM; limited solubility in water unless ionized (basic pH).

Part 2: Synthesis & Preparation Protocols[5]

The synthesis of this compound relies on the cyclization of 1-adamantylurea with oxalyl chloride. This method is preferred for its atom economy and high yields.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the urea nitrogens on the electrophilic carbonyls of oxalyl chloride, followed by elimination of HCl.

Synthesis Urea 1-Adamantylurea (Precursor) Inter Intermediate (Acyl Isocyanate species) Urea->Inter + (COCl)2 DCM, 0°C Oxalyl Oxalyl Chloride (Cl-CO-CO-Cl) Oxalyl->Inter Product 1-(1-Adamantyl) imidazolidine-2,4,5-trione Inter->Product Cyclization - 2 HCl HCl HCl (Byproduct) Inter->HCl

Figure 1: Synthetic pathway for the formation of the imidazolidinetrione ring.

Experimental Protocol (Standardized)

Reagents:

  • 1-Adamantylurea (1.0 eq)

  • Oxalyl Chloride (1.2 - 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane

  • Solvent (Workup): Diethyl ether, Hexane

Step-by-Step Procedure:

  • Preparation: Dissolve 1-adamantylurea (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.

  • Addition: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (12-15 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl) will occur.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours until gas evolution ceases. The reaction progress can be monitored by TLC (disappearance of urea).[2]

  • Isolation: Evaporate the solvent under reduced pressure. The residue typically solidifies upon cooling.[2]

  • Purification: Triturate the crude solid with cold diethyl ether or hexane to remove unreacted oxalyl chloride and impurities.[2] Recrystallize from ethanol or an ethyl acetate/hexane mixture if necessary.[2]

  • Yield: Expected yield is 85–95%.[2]

Critical Control Point: Ensure strictly anhydrous conditions. Moisture hydrolyzes oxalyl chloride, reducing yield and generating corrosive fumes.[2]

Part 3: Spectral Characterization[2]

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Infrared Spectroscopy (FT-IR)

The trione ring has a unique signature in the carbonyl region.[2]

  • 1780–1790 cm⁻¹: C=O stretch (C5, symmetric).[2]

  • 1730–1750 cm⁻¹: C=O stretch (C2/C4, asymmetric).

  • 3200–3300 cm⁻¹: N-H stretch (broad, if non-substituted at N3).[2]

  • 2850–2920 cm⁻¹: C-H stretches (Adamantane cage).[2]

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-d

, 400 MHz):
  • 
     11.5–12.0 ppm (s, 1H):  Imidazolidine N-H.[2] This highly downfield shift is characteristic of the acidic proton flanked by carbonyls.[2]
    
  • 
     1.9–2.1 ppm (m, 3H):  Adamantane CH (bridgehead).
    
  • 
     1.6–1.8 ppm (m, 6H):  Adamantane CH
    
    
    
    .[2]
  • 
     1.5–1.6 ppm (m, 6H):  Adamantane CH
    
    
    
    .[2]

C NMR (DMSO-d

):
  • 
     155–160 ppm:  C=O (Carbamide/Urea carbonyl).[2]
    
  • 
     150–155 ppm:  C=O (Oxalyl carbonyls).[2][3][4][5]
    
  • 
     50–60 ppm:  Quaternary Carbon (C-N bond to adamantane).[2]
    
  • 
     30–40 ppm:  Adamantane cage carbons.[2]
    

Part 4: Biological & Pharmacological Context[2][3][10][11]

Mechanism of Action: The "Anchor and Head" Model

The efficacy of this compound derivatives stems from their ability to mimic the transition states of hydrolytic enzymes.

MOA Compound 1-(1-Adamantyl) imidazolidine-2,4,5-trione Lipophilicity Adamantane Cage (Hydrophobic Interaction) Compound->Lipophilicity Polarity Trione Ring (H-Bond Acceptor/Donor) Compound->Polarity Target_sEH Soluble Epoxide Hydrolase (Catalytic Tunnel) Lipophilicity->Target_sEH Occupies Hydrophobic Pocket Polarity->Target_sEH Mimics Epoxide Transition State Target_TDP1 Tyrosyl-DNA Phosphodiesterase 1 (Active Site) Polarity->Target_TDP1 Chelates Mg2+ / H-Bonds

Figure 2: Structure-Activity Relationship (SAR) mapping of the adamantyl-trione scaffold.

Key Applications
  • sEH Inhibition: The trione ring acts as a pharmacophore for the urea group found in classic sEH inhibitors (like AUDA), but with improved solubility and metabolic stability.[2]

  • Antiviral Activity: Adamantane derivatives have historical significance in Influenza A treatment (M2 channel blockers).[2] The trione derivative explores alternative mechanisms, potentially overcoming resistance.

  • Tdp1 Inhibition: Used in combination with Topoisomerase I inhibitors (e.g., camptothecin) to prevent DNA repair in cancer cells.[2]

References

  • Synthesis and Biological Evaluation of Imidazolidine-2,4,5-triones

    • Title: Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1.
    • Source: MDPI (Molecules), 2021.[2]

    • URL:[Link]

  • Adamantane-Urea Derivatives as sEH Inhibitors

    • Title: Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)imidazolidine-2,4,5-triones.[6]

    • Source: Russian Journal of Organic Chemistry / ResearchGate.[2]

    • URL:[Link]

  • General Chemistry of Parabanic Acids

    • Title: Parabanic Acid (Imidazolidinetrione) Properties and Synthesis.[2]

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.744.[2]

    • URL:[Link]

  • PubChem Compound Summary

    • Title: this compound (Compound CID 2466739).[1]

    • Source: National Center for Biotechnology Information.[2]

    • URL:[Link]

Sources

"1-(1-Adamantyl)imidazolidine-2,4,5-trione" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Therapeutic Pharmacophore Analysis[1]

Executive Summary

1-(1-Adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) represents a specialized pharmacological scaffold merging a lipophilic diamondoid cage with a polar parabanic acid (imidazolidinetrione) warhead.

While adamantane derivatives are historically associated with M2 ion channel blockage (Influenza A) and NMDA antagonism (Alzheimer’s), this specific trione derivative has emerged as a non-urea pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibition . By replacing the traditional urea/amide linkage found in standard sEH inhibitors (like AUDA or TUPS) with a heterocyclic trione ring, this compound offers a distinct thermodynamic binding profile and improved water solubility, addressing the "brick dust" insolubility issues common in adamantyl-urea drugs.

Chemical Identity & Structural Logic[2]

The molecule operates on a "Anchor-and-Head" structural logic:

  • The Anchor (1-Adamantyl Group): A bulky, highly lipophilic (

    
    ) cage structure. It is chemically inert but sterically demanding, designed to occupy large hydrophobic pockets within enzyme active sites.
    
  • The Warhead (Imidazolidine-2,4,5-trione): A planar, electron-deficient heterocyclic ring containing three carbonyl groups. Unlike the flexible urea group, this ring is rigid. It acts as a hydrogen bond acceptor/donor system capable of interacting with catalytic triads in hydrolases and reductases.

PropertySpecificationFunctional Role
Molecular Formula

Core stoichiometry
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 248.28 g/mol Small molecule drug-like range
LogP (Predicted) ~2.5 - 3.0Balanced lipophilicity for membrane permeability
H-Bond Donors 1 (NH)Interaction with catalytic Asp/Tyr residues
H-Bond Acceptors 3 (C=O)Chelation or oxyanion hole stabilization
Core Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[5]

The primary defined mechanism for this compound is the inhibition of Soluble Epoxide Hydrolase (sEH/EPHX2) . sEH is a key enzyme involved in the metabolism of epoxy fatty acids (EpETrEs) into diols (DHETs). EpETrEs are anti-inflammatory and vasodilatory; their degradation by sEH promotes inflammation and hypertension.

3.1 The "Catalytic Tunnel" Blockade

The mammalian sEH enzyme features an "L-shaped" catalytic tunnel. The mechanism of action for the adamantyl-trione derivative follows a competitive inhibition model:

  • Hydrophobic Anchoring: The 1-adamantyl group penetrates the enzyme's large hydrophobic pocket (the "L-pocket"), displacing water and anchoring the inhibitor via extensive Van der Waals interactions. This mimics the arachidonic acid backbone of the natural substrate.

  • Warhead Engagement: The imidazolidine-2,4,5-trione ring positions itself at the catalytic center.

    • Contrast with Ureas: Classic urea inhibitors form two hydrogen bonds with Asp335 (the catalytic nucleophile). The trione ring, being rigid, likely interacts via the N3-hydrogen and the C2/C4 carbonyls with Tyr383 and Tyr466 (residues stabilizing the oxyanion hole) and Asp335 .

  • Transition State Mimicry: The trione ring mimics the high-energy transition state of the epoxide ring opening, effectively "freezing" the enzyme in a non-productive conformation.

3.2 Visualization of Signaling Pathway

The following diagram illustrates the modulation of the Arachidonic Acid cascade by sEH inhibition.

sEH_Pathway cluster_effects Therapeutic Outcome AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory / Vasodilator) AA->EETs CYP2C/2J CYP CYP450 Epoxygenases DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis via sEH Reduced_Inflammation Reduced Inflammation EETs->Reduced_Inflammation Lower_BP Lower Blood Pressure EETs->Lower_BP sEH Soluble Epoxide Hydrolase (Target Enzyme) Inhibitor This compound Inhibitor->sEH Competitive Inhibition (Ki ~ µM range)

Caption: The inhibitor blocks sEH, preventing the degradation of beneficial EETs into inactive DHETs, thereby sustaining anti-inflammatory signaling.

Secondary Mechanism: Aldose Reductase (ALR2)

Beyond sEH, parabanic acid derivatives are investigated for Aldose Reductase (ALR2) inhibition, relevant to diabetic complications (neuropathy/cataracts).

  • Mechanism: The acidic proton on the imide nitrogen (N3) allows the ring to act as an anion mimic. It binds to the anion-binding pocket of ALR2 (composed of Tyr48, His110, and Trp111), blocking the reduction of glucose to sorbitol.

  • Selectivity: The adamantyl group provides selectivity over the related Aldehyde Reductase (ALR1) by exploiting the larger hydrophobic specificity pocket of ALR2.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are standard.

5.1 Protocol: Fluorometric sEH Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human sEH.

  • Reagents:

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Enzyme: Recombinant human sEH (1 nM final conc).

  • Workflow:

    • Step 1 (Incubation): Mix 180 µL of enzyme solution with 20 µL of inhibitor (in DMSO) at varying concentrations (0.1 nM – 100 µM). Incubate at 30°C for 10 minutes to allow equilibrium binding.

    • Step 2 (Reaction Start): Add PHOME substrate (final conc. 50 µM).

    • Step 3 (Detection): Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at

      
       nm, 
      
      
      
      nm.
  • Data Analysis:

    • Plot Reaction Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Fit to Hill equation to derive

      
      .
      
5.2 Protocol: Solubility Comparison (Shake-Flask Method)

Objective: Demonstrate the solubility advantage of the trione over the urea analog.

  • Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter suspension through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Expected Result: Imidazolidine-2,4,5-trione derivatives typically show 2-10x higher aqueous solubility than their corresponding 1-adamantyl-3-phenylurea analogs due to the polarity of the trione ring.

References
  • Imidazolidine-2,4,5-trione as a sEH Pharmacophore

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the synthesis and sEH inhibitory activity of imidazolidine-2,4,5-trione derivatives, noting their improved water solubility compared to urea pharmacophores.
    • Link:

  • Parabanic Acid Deriv

    • Source: Asian Journal of Chemistry / M
    • Context: Details the general biological properties of parabanic acid (imidazolidine-2,4,5-trione) derivatives, including anticonvulsant and antimicrobial potential.
    • Link:

  • Adamantane Pharmacophore Chemistry

    • Source: PMC / NIH
    • Context: Comprehensive review of 1-adamantyl functionalization and its role in drug design (antiviral, enzyme inhibition).
    • Link:

Sources

Biological Activity of Adamantane-Containing Imidazolidinetriones: A Strategic Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the Biological Activity of Adamantane-Containing Imidazolidinetriones , designed for researchers and drug development professionals.

Executive Summary: The Hybrid Pharmacophore

Adamantane-containing imidazolidinetriones represent a specialized class of hybrid molecules that fuse two distinct pharmacophores: the lipophilic adamantane cage and the polar, electron-deficient imidazolidine-2,4,5-trione (parabanic acid) core.

While adamantane derivatives (e.g., Amantadine, Memantine) are established in antiviral and CNS therapeutics due to their ability to traverse the blood-brain barrier (BBB) and block ion channels, the imidazolidinetrione scaffold offers a unique bioisostere to the classic hydantoin ring. This guide details the synthesis, theoretical pharmacological profile, and experimental evaluation of these compounds, positioning them as novel candidates for antiviral , anticonvulsant , and antimicrobial drug discovery.

Chemical Synthesis & Structural Logic

The Scaffold Architecture

The core structure consists of an adamantyl group attached to the N1 (and potentially N3) position of the imidazolidine-2,4,5-trione ring.

  • Adamantane Moiety: Provides high lipophilicity (

    
     enhancement), steric bulk, and membrane permeability.
    
  • Imidazolidinetrione Core: A planar, electron-deficient system with three carbonyl groups, acting as a rigid spacer and a potential hydrogen bond acceptor.

Synthetic Pathway

The most robust route to N-adamantyl-imidazolidinetriones involves the cyclization of N-adamantylureas with oxalyl chloride.

Protocol: Synthesis of 1-Adamantyl-3-substituted-imidazolidine-2,4,5-trione

  • Urea Formation: React 1-adamantylamine with a substituted isocyanate in dichloromethane (DCM) to form the N-adamantyl-N'-substituted urea.

  • Cyclization: Treat the urea intermediate with oxalyl chloride in refluxing 1,2-dichloroethane or toluene.

  • Purification: Recrystallize from ethanol/water to isolate the trione.

SynthesisPathway Adamantylamine 1-Adamantylamine Urea N-Adamantyl-N'-R-Urea Adamantylamine->Urea DCM, RT Isocyanate R-Isocyanate Isocyanate->Urea Intermediate Cyclic Intermediate Urea->Intermediate + Oxalyl Chloride Reflux Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Intermediate Product 1-Adamantyl-imidazolidinetrione Intermediate->Product - 2 HCl

Figure 1: Synthetic pathway for the generation of adamantane-containing imidazolidinetriones via urea cyclization.

Pharmacological Profiles & Mechanism of Action (MOA)

Antiviral Activity (Influenza A)

Adamantane derivatives are historical M2 ion channel blockers. The imidazolidinetrione modification alters the steric and electronic properties of the amine "head" group found in amantadine.

  • Mechanism: The adamantane cage binds within the transmembrane M2 proton channel of the Influenza A virus. The polar trione head group may interact with channel pore residues (e.g., His37, Trp41) differently than the primary amine of amantadine, potentially overcoming resistance mutations (e.g., S31N).

  • Hypothesis: The trione group acts as a "polar anchor," stabilizing the hydrophobic cage within the channel while preventing proton trafficking.

CNS Activity (Anticonvulsant & Neuroprotection)

The imidazolidinetrione ring is a bioisostere of the hydantoin (imidazolidine-2,4-dione) ring found in phenytoin.

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs). The adamantyl group enhances BBB penetration, allowing the trione core to access central targets.

  • NMDA Antagonism: Similar to memantine, these derivatives may act as low-affinity, uncompetitive NMDA receptor antagonists, protecting against excitotoxicity without blocking physiological glutamatergic transmission.

Antimicrobial & Antifungal Potential

Parabanic acid derivatives have shown activity against S. aureus and C. albicans.

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of urease enzymes. The lipophilic adamantane moiety facilitates transport across the bacterial cell envelope.

Experimental Protocols

To validate the biological activity of these compounds, the following standardized assays are recommended.

Protocol: Antiviral Plaque Reduction Assay

Objective: Determine the EC50 against Influenza A (H1N1/H3N2).

  • Cell Culture: Seed MDCK cells in 6-well plates (

    
     cells/well).
    
  • Infection: Infect monolayers with Influenza A virus (MOI 0.001) for 1 hour.

  • Treatment: Remove inoculum and overlay with agarose medium containing serial dilutions of the adamantyl-imidazolidinetrione (

    
    ).
    
  • Incubation: Incubate at 37°C for 48-72 hours.

  • Visualization: Fix with formalin and stain with crystal violet. Count plaques.

  • Calculation: Plot % inhibition vs. log concentration to determine EC50.

Protocol: MES Test (Anticonvulsant Screening)

Objective: Assess protection against maximal electroshock-induced seizures.

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration: Administer compound i.p. (30 mg/kg) suspended in 0.5% CMC.

  • Shock: Apply corneal electrodes (50 mA, 60 Hz, 0.2s) 30 minutes post-dose.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

Protocol: Lipophilicity (LogP) Determination

Objective: Verify the physicochemical suitability for CNS targeting.

  • Method: Shake-flask method (Octanol/Water).

  • Procedure: Dissolve compound in octanol-saturated water. Shake with water-saturated octanol for 24 hours.

  • Analysis: Measure concentration in both phases using UV-Vis spectrophotometry or HPLC.

  • Target: Optimal CNS penetration requires a LogP between 2.0 and 3.5.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold relies on balancing the lipophilicity of the adamantane with the polarity of the trione and the substituents at the N3 position.

SAR_Logic Core Adamantyl-Imidazolidinetrione N3_Sub N3-Substitution (Alkyl vs Aryl) Core->N3_Sub Adamantane_Mod Adamantane Bridgehead (Methyl/Hydroxy) Core->Adamantane_Mod Ring_Ox Ring Oxidation State (Trione vs Dione) Core->Ring_Ox Lipophilicity LogP / BBB Penetration N3_Sub->Lipophilicity Aryl increases LogP Target_Bind Receptor Affinity (M2 / NMDA) N3_Sub->Target_Bind Steric fit Adamantane_Mod->Lipophilicity -OH reduces LogP Metab_Stab Metabolic Stability Ring_Ox->Metab_Stab Trione > Dione

Figure 2: Structure-Activity Relationship (SAR) decision matrix for optimizing adamantane-imidazolidinetriones.

Data Summary: Comparative Profiles

Compound ClassCore ScaffoldPrimary TargetCNS PenetrationKey Advantage
Amantadine Adamantane-AmineM2 Channel / NMDAHighProven efficacy; generic.
Phenytoin HydantoinNa+ ChannelsModerateEstablished anticonvulsant.
Adamantyl-Trione Adamantane-Parabanic Hybrid (M2/Na+) High (Predicted) Dual-action potential; Novel IP space.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews , 113(5), 3516–3604. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews , 46(3), 403–470. Link

  • Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier Science . (General reference for heterocyclic drug design). Link

  • Zubenko, A. A., et al. (2018). Synthesis and biological activity of adamantane derivatives. Russian Chemical Reviews , 87(12), 1195. (Contextual reference for adamantane synthesis). Link

An In-depth Technical Guide to the Solubility and Stability of 1-(1-Adamantyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound 1-(1-Adamantyl)imidazolidine-2,4,5-trione. This molecule, combining the bulky, lipophilic adamantyl moiety with the polar, heterocyclic imidazolidine-2,4,5-trione (or parabanic acid) core, presents unique physicochemical challenges. This document outlines the underlying scientific principles and provides detailed, field-proven methodologies for the accurate assessment of its aqueous and organic solubility, as well as its stability under various stress conditions. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for drug discovery and development.

Introduction: The Physicochemical Dichotomy of this compound

The unique structure of this compound, featuring a highly rigid and lipophilic adamantane cage appended to a polar, hydrogen-bonding capable imidazolidine-2,4,5-trione system, suggests a compound of low aqueous solubility. The adamantane group is known to significantly increase lipophilicity and melting points of parent compounds[1]. Conversely, the imidazolidine-2,4,5-trione ring, a derivative of parabanic acid, possesses multiple carbonyl groups and an N-H moiety capable of acting as hydrogen bond donors and acceptors, which would typically contribute to aqueous solubility. The interplay of these opposing structural features dictates the overall physicochemical properties of the molecule and necessitates a thorough and systematic investigation of its solubility and stability.

The imidazolidine-2,4,5-trione ring system is known to be susceptible to hydrolytic degradation, a critical consideration for any potential therapeutic agent[2][3]. The stability of this heterocyclic core under various environmental and physiological conditions is a key determinant of the compound's viability as a drug candidate. This guide will therefore address both the intrinsic solubility and the degradation profile of this compound.

Foundational Physicochemical Properties

A preliminary in-silico assessment of this compound can provide valuable insights into its expected behavior.

PropertyPredicted ValueImplication
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
XlogP (predicted)2.0Indicates moderate lipophilicity, suggesting low aqueous solubility.[4]
Hydrogen Bond Donors1The N-H group on the imidazolidine ring.
Hydrogen Bond Acceptors3The three carbonyl oxygens.

Table 1: Predicted Physicochemical Properties of this compound.

The predicted XlogP value of 2.0 suggests that the compound will have a preference for lipid environments over aqueous ones, a direct consequence of the bulky adamantyl group. This inherent lipophilicity is a primary factor to consider in the design of solubility experiments.

Comprehensive Solubility Assessment

A multi-faceted approach is required to fully characterize the solubility of a compound with the anticipated low aqueous solubility of this compound. Both kinetic and thermodynamic solubility should be determined to provide a complete picture for researchers.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.

This protocol is designed to rapidly assess the aqueous solubility of the title compound by measuring the turbidity that results from its precipitation out of a supersaturated solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates, clear bottom

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Addition to Buffer: To a separate 96-well plate containing PBS (pH 7.4), add a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a larger volume of the buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating a concentrated stock solution.

  • PBS at pH 7.4: This buffer mimics physiological pH, providing a relevant context for early drug discovery.

  • Nephelometry: This technique is highly sensitive to the formation of precipitates, allowing for the detection of low solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but also more accurate measure of solubility, and is critical for later-stage drug development.

This method determines the equilibrium concentration of the compound in a saturated solution.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

  • Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and is in equilibrium with the solid phase.

  • Prolonged Incubation: Allows sufficient time for the dissolution process to reach equilibrium.

  • Centrifugation: Effectively separates the solid and liquid phases without the risk of compound adsorption to a filter membrane.

  • HPLC-UV Quantification: Provides a specific and sensitive method for measuring the concentration of the dissolved compound.

G cluster_solubility Solubility Assessment Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start This compound ks_stock Prepare 10 mM Stock in DMSO start->ks_stock ts_add Add Excess Solid to Solvents start->ts_add ks_dilute Serial Dilution in DMSO ks_stock->ks_dilute ks_add Add to PBS (pH 7.4) ks_dilute->ks_add ks_incubate Incubate (2h) ks_add->ks_incubate ks_measure Measure Turbidity (Nephelometry) ks_incubate->ks_measure ks_result Kinetic Solubility Value ks_measure->ks_result ts_equilibrate Equilibrate (24-72h) ts_add->ts_equilibrate ts_separate Centrifuge ts_equilibrate->ts_separate ts_quantify Quantify by HPLC-UV ts_separate->ts_quantify ts_result Thermodynamic Solubility Value ts_quantify->ts_result G cluster_stability Forced Degradation Workflow cluster_conditions Stress Conditions start This compound stress Prepare Solution (1 mg/mL) start->stress thermal Thermal Degradation (Solid, 60-80°C) start->thermal photo Photostability (ICH Q1B) start->photo acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, RT) stress->base oxidative Oxidative Degradation (3% H₂O₂, RT) stress->oxidative analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Identify Degradation Products & Pathways analysis->result

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the compound.

Procedure:

  • Storage: Store the solid compound in controlled environmental chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[5][6][7]

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A robust and validated analytical method is paramount for the accurate quantification of this compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

HPLC Method Development

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (based on the carbonyl chromophores)

  • Column Temperature: 30°C

Method Optimization: The gradient, flow rate, and mobile phase composition should be optimized to achieve good resolution between the parent compound and all degradation products observed during the forced degradation studies.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Predicted Degradation Pathways

Based on the chemistry of the imidazolidine-2,4,5-trione ring, the primary degradation pathway is expected to be hydrolysis.

  • Hydrolysis: The amide bonds in the heterocyclic ring are susceptible to cleavage under both acidic and basic conditions. This would likely lead to the opening of the ring to form N-(1-adamantyl)oxalamide and subsequently adamantyl urea and oxalic acid.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its solubility and stability. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for generating the high-quality data required to make informed decisions in the drug development process. By systematically evaluating both kinetic and thermodynamic solubility, and by conducting comprehensive forced degradation and long-term stability studies, researchers can establish a complete physicochemical profile of this novel compound.

References

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review, 13(4), 100-105.
  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Wikipedia. (n.d.). Imidazolidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Retrieved from a relevant technical note on the BenchChem website.
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025, July 24). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • Baertschi, S. W., et al. (2006). A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. Journal of Pharmaceutical Sciences, 95(12), 2549-2557.
  • MDPI. (2023). The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. (2023). AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.
  • ResearchGate. (n.d.). Temperature-Dependent Kinetics of AAPH Decomposition and Peroxyl Radical Generation in Aqueous Media for Oxidative Stress Studies.
  • Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • European Medicines Agency. (n.d.). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • PubMed. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Retrieved from [Link]

  • MDPI. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing.

Sources

Technical Guide: Synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This guide details the synthesis of 1-(1-adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) and its N3-substituted derivatives.

The fusion of the adamantane cage with the imidazolidine-2,4,5-trione (parabanic acid) heterocycle creates a "lipophilic bullet" pharmacophore.[1] The adamantyl group provides steric bulk and high lipophilicity (


), facilitating transport across the blood-brain barrier (BBB) and biological membranes, while the trione core offers specific hydrogen-bonding motifs for enzyme active sites.[1]

Key Applications:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Regulating inflammation and cardiovascular function.[1]

  • Antimicrobial Agents: Disrupting bacterial cell walls via lipophilic interaction.

  • Neuroprotection: Leveraging the NMDA-receptor affinity often associated with adamantane amines.

Retrosynthetic Analysis & Strategy

The construction of the imidazolidine-2,4,5-trione ring is most efficiently achieved via the oxalyl chloride cyclization method .[1] This approach is preferred over diethyl oxalate condensation due to higher reactivity and cleaner workup profiles for sterically hindered amines like 1-adamantylamine.

Strategic Pathway
  • Precursor Assembly: Conversion of 1-adamantylamine to 1-adamantylurea.

  • Core Cyclization: Intermolecular cyclization of the urea with oxalyl chloride to form the trione ring.

  • N3-Diversification: Nucleophilic substitution at the N3 position to generate a library of derivatives.

Retrosynthesis Target 1-(1-Adamantyl) imidazolidine-2,4,5-trione Precursor N-(1-Adamantyl)urea Target->Precursor Cyclization Start 1-Adamantylamine Precursor->Start Urea Formation Reagent1 Oxalyl Chloride (COCl)2 Reagent1->Target Reagent2 KOCN / HCl Reagent2->Precursor

Figure 1: Retrosynthetic pathway for the construction of the adamantyl-parabanic acid core.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of N-(1-Adamantyl)urea

The urea intermediate is the critical nucleophile. Direct reaction with potassium cyanate is the most atom-economic route.

Reagents: 1-Adamantylamine (15.1 g, 0.1 mol), Glacial Acetic Acid, Potassium Cyanate (KOCN), Water.[1]

Protocol:

  • Dissolution: Dissolve 1-adamantylamine in a mixture of glacial acetic acid (40 mL) and water (100 mL) with gentle heating (50°C) until clear.

  • Addition: Prepare a solution of KOCN (9.7 g, 0.12 mol) in water (30 mL). Add this dropwise to the amine solution over 30 minutes.

  • Precipitation: A white precipitate will form immediately.[2] Stir the suspension at room temperature for 2 hours to ensure completion.

  • Workup: Dilute with ice-cold water (200 mL). Filter the solid under vacuum.

  • Purification: Wash the filter cake with water (3 x 50 mL) to remove excess acid/salts. Recrystallize from Ethanol/Water (9:1).[1]

    • Self-Validation: Melting point should be >260°C (decomposition).[1] IR should show broad NH stretches at 3300-3400 cm⁻¹.

Phase 2: Cyclization to this compound

Safety Critical: Oxalyl chloride is toxic and releases CO/HCl gas.[1] Perform in a well-ventilated fume hood.

Reagents: N-(1-Adamantyl)urea (1.94 g, 10 mmol), Oxalyl Chloride (1.5 mL, ~17 mmol), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Suspension: Suspend the urea (10 mmol) in dry DCE (30 mL). The urea may not fully dissolve initially.

  • Activation: Add oxalyl chloride dropwise via syringe. Caution: Vigorous gas evolution (HCl, CO).[1]

  • Reaction: Heat the mixture to mild reflux (80°C for DCE, 40°C for DCM) for 4–6 hours.

    • Visual Check: The reaction is complete when the suspension becomes a clear solution (indicating consumption of the urea).

  • Quench & Isolation: Cool to room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

  • Purification: The residue is often a solid.[2] Triturate with cold diethyl ether or hexane to remove impurities. Recrystallize from Toluene or Ethanol.

Yield Expectation: 85–95%.

Phase 3: N3-Derivatization (Library Generation)

To synthesize 1-(1-adamantyl)-3-alkylimidazolidine-2,4,5-triones :

Reagents: Core Trione (1 mmol), Alkyl Halide (1.2 mmol), K₂CO₃ (2 mmol), Acetone or DMF.[1]

Protocol:

  • Dissolve the trione in anhydrous Acetone (or DMF for less reactive halides).

  • Add anhydrous K₂CO₃. Stir for 15 minutes to deprotonate the N3-H (pKa ~6, highly acidic due to flanking carbonyls).

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide).[1]

  • Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[2][3][4] Recrystallize from EtOH.

Experimental Workflow Diagram

This workflow ensures reproducibility and safety compliance during the critical cyclization step.

Workflow cluster_0 Phase 2: Cyclization Workflow Setup Dry Setup (DCE + Urea) Addition Add Oxalyl Chloride (Dropwise, RT) Setup->Addition Reflux Reflux (4-6h) Until Clear Solution Addition->Reflux Gas Evolution Evap Rotary Evaporation (Remove Solvent/COCl2) Reflux->Evap Visual: Clear Purify Trituration/Recrystallization Evap->Purify

Figure 2: Step-by-step workflow for the oxalyl chloride cyclization.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures. The disappearance of urea peaks and the appearance of the trione carbonyl pattern are definitive.

Spectral Data Table
TechniqueParameterDiagnostic Signal (Expected)Structural Assignment
IR Spectroscopy Carbonyl Region1720, 1750, 1790 cm⁻¹Characteristic "Trione Triad" (C2, C4, C5 carbonyls)
NH Stretch~3200 cm⁻¹ (Broad)Present in N1-derivative; Disappears in N3-alkylated product
¹H NMR Adamantyl Region

1.60–2.20 ppm (m, 15H)
Adamantane cage protons
N3-H

8.5–9.5 ppm (s, 1H)
Acidic imide proton (exchanges with D₂O)
¹³C NMR Carbonyls

153–158 ppm
C=O[1] (C2, C4, C5)
Adamantyl C1

50–60 ppm
Quaternary carbon attached to Nitrogen
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Reaction stays cloudy Incomplete reaction or moistureEnsure DCE is anhydrous; add 0.1 eq. DMF as catalyst; extend reflux time.[5]
Low Yield Hydrolysis of Oxalyl ChlorideUse fresh reagent; ensure drying tube is active.
Sticky Product Residual solvent/impuritiesTriturate with cold Hexane/Ether mixture to induce crystallization.[1]

Biological Context & Applications[1][6][7][8]

The This compound scaffold is a validated bioisostere for urea-based inhibitors.[1]

  • sEH Inhibition: The trione carbonyls mimic the transition state of epoxide hydrolysis. The adamantyl group occupies the hydrophobic pocket of the soluble epoxide hydrolase enzyme.

  • Solubility: While adamantane is lipophilic, the polar trione ring improves water solubility compared to the parent adamantyl ureas, aiding in formulation.[1]

  • Stability: The parabanic acid ring is metabolically stable compared to linear ureas, which can be susceptible to hydrolysis in vivo.

References

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link][1]

  • Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. ResearchGate. [Link][1]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. National Institutes of Health (NIH). [Link][1]

  • Parabanic acid synthesis (Organic Syntheses). Organic Syntheses. [Link][1]

  • Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Springer / ResearchGate. [Link]

Sources

An In-depth Technical Guide on 1-(1-Adamantyl)imidazolidine-2,4,5-trione as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of 1-(1-Adamantyl)imidazolidine-2,4,5-trione, a potent and promising inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is a validated therapeutic strategy for a multitude of pathologies, including cardiovascular diseases, inflammation, and neuropathic pain. This guide delves into the core scientific principles underpinning the function of this inhibitor, from its mechanism of action and synthesis to detailed protocols for its experimental evaluation. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of novel sEH-targeting therapeutics.

Table of Contents

  • The Therapeutic Rationale for Soluble Epoxide Hydrolase Inhibition

  • This compound: A Profile of a Potent sEH Inhibitor

  • Core Mechanism of Action: Molecular Interactions and Kinetics

  • Synthetic Pathways and Characterization

  • Comprehensive Experimental Evaluation Protocols

    • In Vitro IC50 Determination via Fluorescence-Based Assay

    • Elucidation of Inhibition Kinetics

    • In Vivo Efficacy Assessment in a Hypertensive Model

  • Anticipated Data and Interpretation

  • Future Perspectives and Drug Development Considerations

  • References

The Therapeutic Rationale for Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the metabolic cascade of arachidonic acid.[1][2] It functions to hydrolyze anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less biologically active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, the endogenous concentrations of beneficial EETs are elevated, leading to a range of therapeutic outcomes. These include vasodilation, which can lower blood pressure, as well as potent anti-inflammatory and analgesic effects.[3][4] This makes sEH a compelling target for the development of novel treatments for hypertension, cardiovascular diseases, chronic pain, and a spectrum of inflammatory disorders.[3][4][5][6]

sEH_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs Inhibitor This compound Inhibitor->sEH Inhibition

Caption: The metabolic role of sEH and the intervention point for its inhibitors.

This compound: A Profile of a Potent sEH Inhibitor

This compound is a notable member of the adamantane-containing class of sEH inhibitors. The defining feature of this class is the bulky, lipophilic adamantyl group, which plays a critical role in the inhibitor's high-affinity binding to the sEH active site. This structural motif contributes significantly to the compound's potency. While related urea-based inhibitors are highly potent, the imidazolidine-2,4,5-trione scaffold offers the advantage of increased water solubility, a crucial property for pharmaceutical formulation.[7] The inhibitory potency of compounds in this class can reach the nanomolar and even sub-nanomolar range.[7]

Core Mechanism of Action: Molecular Interactions and Kinetics

The inhibitory action of this compound is achieved through its high-affinity, reversible binding to the active site of the sEH enzyme. The imidazolidine-2,4,5-trione core is designed to mimic the transition state of the epoxide substrate during hydrolysis, thereby interacting with key catalytic residues. The adamantyl moiety occupies a large hydrophobic pocket within the active site, anchoring the inhibitor and contributing to its high potency.[8] Molecular docking studies suggest that the trione group can form new bonds within the active site, which helps to explain the observed potency of this pharmacophore.[7] The binding is typically competitive, meaning the inhibitor directly competes with the endogenous EETs for the active site.

Inhibitor_Binding_Mechanism cluster_sEH_Active_Site sEH Active Site cluster_Inhibitor_Structure Inhibitor Molecule Catalytic_Residues Catalytic Residues Hydrophobic_Binding_Pocket Hydrophobic Pocket Adamantyl_Moiety Adamantyl Group Adamantyl_Moiety->Hydrophobic_Binding_Pocket Hydrophobic Interactions Trione_Pharmacophore Imidazolidine-2,4,5-trione Core Trione_Pharmacophore->Catalytic_Residues Transition-State Mimicry

Caption: A diagram illustrating the key binding interactions of the inhibitor within the sEH active site.

Synthetic Pathways and Characterization

The synthesis of this compound is typically achieved through a straightforward chemical pathway.[9][10] A common method involves the reaction of the corresponding adamantyl-substituted urea with oxalyl chloride.[9][10] This reaction is generally carried out in an appropriate solvent, such as methylene chloride, often in the presence of a base like triethylamine.[9] The resulting product can then be purified using standard chromatographic techniques. Comprehensive characterization of the final compound is essential and should include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

General_Synthetic_Route Starting_Urea Adamantyl-Substituted Urea Reaction_Step Cyclization Reaction Starting_Urea->Reaction_Step Reagent Oxalyl Chloride Reagent->Reaction_Step Purification Purification (e.g., Chromatography) Reaction_Step->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of the target sEH inhibitor.

Comprehensive Experimental Evaluation Protocols

In Vitro IC50 Determination via Fluorescence-Based Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the test compound against sEH.

Rationale: A fluorescent substrate allows for a sensitive and continuous kinetic measurement of enzyme activity, which is ideal for high-throughput screening and accurate IC50 determination.

Materials:

  • Recombinant human sEH enzyme

  • Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compound stock solution (in DMSO)

  • 96-well, black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add a standardized amount of recombinant human sEH to each well.

  • Transfer the serially diluted test compound to the corresponding wells. Include controls for 100% enzyme activity (vehicle only) and no enzyme activity (buffer only).

  • Pre-incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C).[1]

  • Initiate the enzymatic reaction by adding the fluorescent substrate (PHOME) to all wells.[1]

  • Immediately begin kinetic measurements of fluorescence increase over a 20-minute period, with readings taken every 3 minutes (Excitation/Emission wavelengths appropriate for the substrate's product, e.g., 360 nm/460 nm).[1]

  • Calculate the reaction rates (slope of the linear portion of the fluorescence versus time plot).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter nonlinear regression to calculate the IC50 value.[1]

Elucidation of Inhibition Kinetics

Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive) is crucial for drug development.

Rationale: Kinetic analysis provides insight into how the inhibitor interacts with the enzyme and its substrate, which can inform structure-activity relationship studies and lead optimization.

Procedure:

  • Follow the general procedure for the IC50 assay, but with a matrix of varying concentrations of both the inhibitor and the substrate.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Analyze the data using Michaelis-Menten kinetics and a suitable plotting method, such as a Lineweaver-Burk plot.

  • Determine the effect of the inhibitor on the maximal velocity (Vmax) and the Michaelis constant (Km) of the enzyme to ascertain the mode of inhibition.

In Vivo Efficacy Assessment in a Hypertensive Model

Animal models are indispensable for evaluating the physiological effects of sEH inhibitors. The angiotensin II-induced hypertensive rat model is a well-established system for this purpose.[11]

Rationale: This model allows for the assessment of the inhibitor's ability to lower blood pressure in a disease-relevant context, providing crucial preclinical proof-of-concept.

Procedure:

  • Induce hypertension in rats via continuous infusion of angiotensin II.

  • After a stabilization period, administer the test compound or a vehicle control to the hypertensive animals, typically via oral gavage.

  • Monitor arterial blood pressure and heart rate at regular intervals using telemetry or a tail-cuff system.

  • Statistically analyze the data to determine the significance of the blood pressure-lowering effect of the inhibitor compared to the control group.

Anticipated Data and Interpretation

The following table presents the expected data for a successful sEH inhibitor like this compound.

Parameter Expected Outcome Significance and Interpretation
In Vitro IC50 Low nanomolar rangeIndicates high potency and strong binding to the sEH enzyme.
Inhibition Kinetics CompetitiveConfirms that the inhibitor directly competes with the natural substrate at the active site.
In Vivo Efficacy Statistically significant reduction in blood pressure in hypertensive modelsDemonstrates the potential of the compound as a therapeutic agent for hypertension.
Pharmacokinetics Favorable oral bioavailability and a suitable half-lifeSuggests that the compound has drug-like properties amenable to further development.[8]

Future Perspectives and Drug Development Considerations

This compound stands as a highly promising scaffold for the development of novel sEH inhibitors. The enhanced solubility of the trione core addresses a key limitation of earlier urea-based inhibitors.[7][12] Future research should focus on a number of key areas:

  • Pharmacokinetic Optimization: Further structural modifications to improve metabolic stability and oral bioavailability will be critical for clinical translation.[2][8]

  • Expanded Efficacy Studies: Evaluation in a wider array of disease models, including those for chronic kidney disease, neuropathic pain, and neuroinflammatory disorders, is warranted.[6][13]

  • Safety and Toxicology: Comprehensive preclinical safety and toxicology studies are a necessary next step in the drug development pipeline.

  • Clinical Translation: The ultimate goal is to advance the most promising candidates into human clinical trials for the treatment of a range of debilitating diseases.[6][13]

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the investigation and potential clinical application of this important class of therapeutic agents.

References

  • Porebski, P., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. eScholarship, University of California. [Link]

  • Zhang, L., et al. (2018). Soluble epoxide hydrolase inhibitors and cardiovascular diseases. PubMed. [Link]

  • Krasnova, L., et al. (2021). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

  • Imig, J. D., et al. (2002). Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension. American Heart Association Journals. [Link]

  • Belenok, M. G., et al. (2022). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link]

  • Sirish, P., et al. (2013). Soluble Epoxide Hydrolase Inhibitors and Heart Failure. National Institutes of Health. [Link]

  • Patel, H. M., et al. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

  • Belenok, M. G., et al. (2022). Synthesis of imidazolidine-2,4,5-triones. ResearchGate. [Link]

  • Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

  • Liu, J. Y., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

  • Burmistrov, V. V., et al. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

  • Burmistrov, V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. National Institutes of Health. [Link]

  • Imig, J. D. (2019). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

  • Park, S. A., et al. (2023). Transplantation of Soluble Epoxide Hydrolase Inhibitor-Treated Human Brown Adipocytes Promotes Adipose Tissue Activation in High-Fat-Diet-Fed Nude Mice. MDPI. [Link]

  • Bottlebureau. (2026). Scientists discover the body’s natural “off switch” for inflammation, opening new paths for treatment. Bottlebureau. [Link]

  • Porebski, P., et al. (2020). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. eScholarship, University of California. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

Sources

Technical Guide: 1-(1-Adamantyl)imidazolidine-2,4,5-trione as a Prodrug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the prodrug potential of 1-(1-Adamantyl)imidazolidine-2,4,5-trione . This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and the mechanistic basis of its pharmacological profile.

Executive Summary

This compound (often referred to as 1-adamantylparabanic acid ) represents a strategic chemical modification of the antiviral and antiparkinsonian agent Amantadine (1-adamantylamine). By incorporating the adamantyl amine into a parabanic acid (imidazolidine-trione) scaffold, the physicochemical profile of the parent drug is significantly altered. This guide explores its potential as a lipophilic prodrug or bioisostere capable of modulating blood-brain barrier (BBB) penetration, enhancing metabolic stability, and providing a controlled release mechanism via hydrolytic ring opening.

Chemical Identity & Structural Logic

The compound consists of a lipophilic adamantane cage attached to the N1 position of an imidazolidine-2,4,5-trione ring. This structure effectively masks the primary amine of amantadine, removing its basicity and ability to ionize at physiological pH.

PropertySpecification
IUPAC Name This compound
Common Name 1-Adamantylparabanic acid
CAS Number 37428-73-2
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Core Scaffold Parabanic Acid (Imidazolidine-2,4,5-trione)
Key Substituent 1-Adamantyl (Lipophilic Pharmacophore)
Structural Advantages
  • Masking of Basicity: The trione ring converts the basic amine (

    
     for amantadine) into a neutral imide-like structure. This facilitates passive diffusion across biological membranes by eliminating ionization at pH 7.4.
    
  • Lipophilicity Balance: While the adamantane group is highly lipophilic, the trione ring introduces polar carbonyl groups that can accept hydrogen bonds, potentially improving solubility compared to simple amide derivatives [1].

  • Metabolic Stability: The cyclic imide structure is resistant to rapid oxidative deamination, a common clearance pathway for primary amines.

Synthesis Protocol

The synthesis of this compound is achieved through the cyclization of 1-adamantylurea with oxalyl chloride. This method is preferred over the cyanamide route due to higher yields and cleaner workup.

Reaction Workflow (DOT Visualization)

SynthesisPathway Amantadine 1-Adamantylamine (Starting Material) Urea_Inter 1-Adamantylurea (Intermediate) Amantadine->Urea_Inter KOCN, HCl (aq/EtOH) Product 1-(1-Adamantyl) imidazolidine-2,4,5-trione Urea_Inter->Product Reflux in DCE - 2 HCl Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Product Reagent

Figure 1: Synthetic pathway transforming 1-Adamantylamine to the Trione Prodrug via a Urea intermediate.

Detailed Methodology

Step 1: Formation of 1-Adamantylurea

  • Dissolve 1-adamantylamine (10 mmol) in a mixture of ethanol (20 mL) and 1N HCl (12 mL).

  • Add a solution of potassium cyanate (KOCN, 15 mmol) in water (5 mL) dropwise at 60°C.

  • Reflux for 2 hours. Cool to precipitate the urea.

  • Filter, wash with cold water, and dry.

Step 2: Cyclization to Imidazolidine-2,4,5-trione

  • Suspend 1-adamantylurea (5 mmol) in dry 1,2-dichloroethane (DCE, 25 mL).

  • Add oxalyl chloride (6 mmol) dropwise under an inert atmosphere (N₂).

  • Heat the mixture to reflux for 4–6 hours. Evolution of HCl gas indicates reaction progress.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ethanol/hexane to yield the target trione as white crystals.

Validation Criteria:

  • IR Spectroscopy: Appearance of characteristic trione carbonyl bands at ~1740 cm⁻¹ and ~1780 cm⁻¹.

  • Melting Point: 250–252°C (decomposition).

Prodrug Mechanism: Hydrolytic Activation

The core value of this compound lies in its ability to undergo hydrolytic ring opening. Parabanic acid derivatives function as "masked" ureas or amines. Under physiological conditions (or catalyzed by amidases), the ring opens to form an oxaluric acid derivative, which subsequently degrades.

Metabolic Pathway

Hydrolysis Trione 1-(1-Adamantyl) imidazolidine-2,4,5-trione Oxaluric N-(1-Adamantyl) oxaluric acid Trione->Oxaluric Hydrolysis (pH > 7) Ring Opening Urea 1-Adamantylurea Oxaluric->Urea Decarboxylation/Hydrolysis - Oxalic Acid Amine 1-Adamantylamine (Active Drug) Urea->Amine Amidase/Liver Metabolism (Slow Step)

Figure 2: Predicted hydrolytic degradation pathway. The conversion from Urea to Amine is the rate-limiting step.

Kinetics and Release Profile
  • Phase I (Ring Opening): The imidazolidine-2,4,5-trione ring is susceptible to nucleophilic attack at the C4/C5 carbonyls. In plasma (pH 7.4), this ring opening is relatively slow compared to simple esters, providing a sustained release profile [2].

  • Phase II (Active Release): The intermediate, 1-adamantylurea, is pharmacologically active in its own right (often exhibiting lower toxicity than the free amine). However, for pure amantadine release, hepatic amidases are required to cleave the urea linkage.

  • Implication: This compound acts as a double prodrug : first releasing the urea (which has potential antimycobacterial and antiviral activity), which then slowly releases the amine.

Physicochemical & Pharmacokinetic Profiling

To validate the prodrug potential, the following parameters must be assessed.

Comparative Properties Table
ParameterAmantadine (Parent)This compoundImpact
LogP (Predicted) ~2.4~1.8 – 2.1Improved water solubility balance; retention of BBB crossing.
pKa 10.1 (Basic)Non-ionizableEliminates pH-dependent absorption in the GI tract.
H-Bond Donors 21 (NH)Reduced donor count improves membrane permeability.
H-Bond Acceptors 03 (C=O)Increases solubility via water interaction.
BBB Permeability HighHighMaintained adamantane pharmacophore ensures CNS entry.
Experimental Protocol: Stability Assay

To confirm the prodrug status, stability must be tested in simulated biological fluids.

Protocol:

  • Stock Solution: Prepare a 10 mM stock of the trione in DMSO.

  • Incubation: Dilute to 100 µM in:

    • Phosphate-buffered saline (PBS, pH 7.4).

    • Simulated Gastric Fluid (SGF, pH 1.2).

    • Human Plasma (pooled).

  • Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins (for plasma).

  • Analysis: HPLC-UV or LC-MS/MS. Monitor the disappearance of the trione peak and the appearance of 1-adamantylurea.

Expected Result:

  • PBS: Slow hydrolysis (<10% degradation in 4h) indicating chemical stability.

  • Plasma: Accelerated hydrolysis due to esterase/amidase activity, confirming bioactivation potential.

Therapeutic Applications

While Amantadine is used for Influenza A and Parkinson's disease, its side effects (insomnia, dizziness) are linked to rapid CNS influx and high peak plasma concentrations.

  • Controlled Release: The trione scaffold can smooth out the pharmacokinetic curve (blunting

    
    ), potentially reducing CNS toxicity while maintaining therapeutic levels (
    
    
    
    ).
  • Novel Activity: Recent studies suggest adamantyl-parabanic acid derivatives may possess independent inhibitory activity against DNA repair enzymes (e.g., tyrosyl-DNA phosphodiesterase 1), suggesting a dual-action mechanism beyond simple prodrug behavior [3].

Conclusion

This compound serves as a robust lipophilic prodrug scaffold for amantadine. Its synthesis is scalable, and its non-ionizable structure offers pharmacokinetic advantages over the parent amine, including improved membrane permeability and a sustained release mechanism via the stable urea intermediate. Future development should focus on quantifying the in vivo conversion rate of the urea intermediate to the free amine to fully define its clinical utility.

References

  • Zinner, G., & Gross, H. (1972).[1] Über die Cycloacylierung von Adamantyl-(1)-cyanamid mit bifunktionellen Carbonsäurechloriden und einige Folgereaktionen. Chemische Berichte , 105(5), 1714-1717. Link

  • Dzenis, Y. et al. (2020). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Russian Journal of Bioorganic Chemistry , 46, 1241–1253. Link

  • Salakhutdinov, N. F. et al. (2018). Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. Medicinal Chemistry Research , 27, 123-132. Link

Sources

Methodological & Application

Application Note: Cell-Based Assays for Soluble Epoxide Hydrolase (sEH) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Soluble Epoxide Hydrolase (sEH, encoded by EPHX2) is a critical cytosolic enzyme in the arachidonic acid cascade. While Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways are well-trodden therapeutic grounds, the Cytochrome P450 (CYP) branch—specifically the sEH-mediated hydrolysis of epoxyeicosatrienoic acids (EETs)—has emerged as a vital target for treating hypertension, neuropathic pain, and chronic inflammation.

The Mechanism

CYP epoxygenases convert arachidonic acid into EETs, which act as potent autocrine and paracrine signaling lipids (vasodilators, anti-inflammatory agents). sEH rapidly degrades these beneficial EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally biologically less active or pro-inflammatory.

Therapeutic Goal: Inhibit sEH to stabilize intracellular EET levels.

Why Cell-Based Assays?

While recombinant protein assays are efficient for initial


 determination, they fail to capture:
  • Membrane Permeability: Can the inhibitor reach the cytosol?

  • Metabolic Stability: Is the inhibitor degraded by other cellular enzymes before reaching sEH?

  • Target Engagement: Does the inhibitor bind sEH in the presence of cytosolic protein competition?

Pathway Visualization

The following diagram illustrates the metabolic fate of Arachidonic Acid and the specific intervention point for sEH inhibitors.

sEH_Pathway Figure 1: The Arachidonic Acid Cascade & sEH Inhibition AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2C/2J) AA->CYP EET EETs (Active: Anti-inflammatory) CYP->EET DHET DHETs (Inactive/Less Active) EET->DHET Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EET Enzymatic Action Inhibitor sEH Inhibitor (Drug Candidate) Inhibitor->sEH Blocks

Figure 1: sEH converts beneficial EETs to DHETs. Inhibitors block this conversion, preserving the anti-inflammatory EET pool.

Protocol A: The Gold Standard (LC-MS/MS)

This protocol is the definitive method for drug development. It measures the physical conversion of the natural substrate (14,15-EET) to its product (14,15-DHET).

Applicability: Lead Optimization, Hit-to-Lead. Sensitivity: High (Femtomole range).

Materials Required
  • Cell Line: HEK293 (transduced with human EPHX2) or HUVECs (endogenous expression).

  • Substrate: 14,15-EET (Cayman Chem or synthesized).

  • Internal Standard (IS): 14,15-DHET-d11 (Deuterated standard is crucial for extraction normalization).

  • Extraction Solvent: Ethyl Acetate with 0.1% Acetic Acid.

  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

Step-by-Step Methodology
1. Cell Preparation & Treatment
  • Seed cells in 24-well plates to reach 80-90% confluency (

    
     cells/well).
    
  • Replace media with serum-free DMEM (serum contains esterases that interfere with the assay) 4 hours prior to assay.

  • Inhibitor Pre-incubation: Add the test compound (dissolved in DMSO, final DMSO <0.1%) and incubate for 30 minutes at 37°C.

    • Control: Vehicle (DMSO) only.

    • Positive Control: 1 µM TPPU or AUDA.

2. Substrate Incubation
  • Prepare a 10 µM working solution of 14,15-EET in serum-free media.

  • Add 14,15-EET to cells (Final concentration: 1 µM).

  • Incubate for 15–30 minutes at 37°C.

    • Expert Note: Do not exceed 30 minutes. You must measure the initial velocity of the reaction. Long incubations lead to substrate depletion, masking inhibition effects.

3. Quenching & Extraction
  • Remove 200 µL of supernatant and transfer to a chilled tube containing 200 µL of Ice-Cold Acetonitrile spiked with the Internal Standard (20 nM 14,15-DHET-d11).

    • Why? This "crashes" proteins and stops the enzymatic reaction immediately.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer supernatant to LC-MS vials.

4. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 50 x 2.1mm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid.

    • B: Acetonitrile + 0.01% Acetic Acid.

  • Ionization: ESI Negative Mode.

  • MRM Transitions (Example):

    • 14,15-DHET: m/z 337.2

      
       207.1
      
    • 14,15-DHET-d11 (IS): m/z 348.3

      
       218.1
      

Protocol B: High-Throughput Fluorescence Assay

This protocol uses a surrogate substrate that becomes fluorescent upon hydrolysis. It is faster but less specific than LC-MS/MS.

Applicability: Primary Screening (HTS). Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Critical Limitations
  • Background Noise: Non-specific esterases in the cell can partially hydrolyze the reporter.

  • False Positives: Highly fluorescent compounds can interfere with the readout.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in black-walled, clear-bottom 96-well plates (

    
     cells/well).
    
  • Wash: Wash cells 2x with PBS to remove serum esterases.

  • Buffer: Add 90 µL of Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

    • Expert Note: BSA improves the solubility of the lipophilic substrate.

  • Inhibitor Addition: Add 1 µL of test compound (100x stock). Incubate 15 mins.

  • Substrate Initiation: Add 10 µL of PHOME substrate (Final conc: 50 µM).

  • Kinetic Read: Immediately place in a fluorescence plate reader.

    • Excitation: 330 nm

    • Emission: 465 nm

    • Mode: Kinetic read every 60 seconds for 30 minutes.

Experimental Workflow Diagram

The following diagram details the decision logic and flow for the LC-MS/MS validation workflow.

Workflow Figure 2: LC-MS/MS Assay Workflow Seed Seed Cells (HEK293/sEH) Starve Serum Starve (4 Hours) Seed->Starve Treat Treat w/ Inhibitor (30 min) Starve->Treat Substrate Add 14,15-EET (15 min) Treat->Substrate Quench Quench w/ ACN + Internal Std Substrate->Quench Analyze LC-MS/MS Quantify DHET Quench->Analyze

Figure 2: Sequential steps for the LC-MS/MS sEH activity assay, emphasizing serum starvation and quenching.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the production of DHET against the Internal Standard (IS) area ratio.





Method Comparison Table
FeatureLC-MS/MS (Protocol A)Fluorescence (Protocol B)
Substrate 14,15-EET (Natural)PHOME (Synthetic)
Specificity High (Direct metabolite measurement)Moderate (Cross-reactivity risk)
Throughput Low/Medium (Requires extraction)High (96/384-well plates)
Cost High (Equipment + Solvents)Low
Primary Use

Confirmation, Mechanism Studies
Library Screening (>1000 cmpds)

Troubleshooting & Expert Tips

  • "My control activity is too low."

    • Cause: sEH is unstable in certain buffers or lost expression in passaged cells.

    • Fix: Use low-passage cells (<15). Ensure buffer pH is 7.0–7.4; sEH activity drops significantly below pH 6.5.

  • "High variability in LC-MS results."

    • Cause: Inconsistent extraction efficiency.

    • Fix: Ensure the Internal Standard (d11-DHET) is added into the quenching solvent, not after extraction. This corrects for pipetting errors and extraction losses.

  • "Fluorescence signal is drifting."

    • Cause: Photo-bleaching or non-enzymatic hydrolysis.

    • Fix: Use black plates. Subtract a "No-Cell" blank containing substrate and media to account for spontaneous hydrolysis.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase (sEH) inhibition on human health. Annual Review of Pharmacology and Toxicology.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.

  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.

  • Wolf, N. M., et al. (2006).

Application Notes and Protocols for In Vivo Evaluation of 1-(1-Adamantyl)imidazolidine-2,4,5-trione in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel chemical entity, 1-(1-Adamantyl)imidazolidine-2,4,5-trione, in rodent models. The adamantane moiety is a well-established pharmacophore known to enhance drug-like properties, including lipophilicity and metabolic stability, thereby improving pharmacokinetic profiles.[1][2] Molecules incorporating an adamantane scaffold have shown utility across a range of therapeutic areas, including neurological disorders.[3] This guide outlines a strategic, multi-tiered approach, commencing with fundamental pharmacokinetic profiling, progressing to primary anticonvulsant efficacy screening, and incorporating essential neurotoxicity assessments. The protocols provided are based on established, validated methodologies in preclinical pharmacology to ensure scientific rigor and data reliability.[4][5]

Introduction and Scientific Rationale

The adamantane cage is a unique, rigid, and highly lipophilic hydrocarbon structure.[2] Its incorporation into medicinal chemistry programs is a proven strategy to enhance a molecule's stability and distribution in plasma by sterically shielding nearby functional groups from metabolic degradation.[1] This often results in improved bioavailability and a more favorable pharmacokinetic profile.

While this compound is a novel compound with no published in vivo data, its structural components suggest a strong potential for activity within the central nervous system (CNS). The imidazolidine-2,4,5-trione core, a derivative of hydantoin, is structurally related to known anticonvulsant drugs (e.g., Phenytoin). This structural analogy provides a compelling scientific basis for investigating its potential as an anticonvulsant agent.

This guide, therefore, proposes a logical, evidence-based workflow to systematically evaluate the in vivo properties of this compound, focusing on its potential as a novel treatment for epilepsy.

Proposed Preclinical Investigation Workflow

A phased approach is recommended to efficiently assess the potential of this compound. This workflow ensures that resources are allocated effectively, with clear go/no-go decision points.

G A Compound Formulation & Stability Testing B Preliminary Pharmacokinetic (PK) Study in Rats A->B C Acute Neurotoxicity (Rotarod Test) B->C Determine MTD & Dosing Times D Anticonvulsant Screening in Mice (MES & PTZ Models) B->D F TD50 Determination (Toxic Dose in 50% of animals) C->F E ED50 Determination (Effective Dose in 50% of animals) D->E If active in screening G Calculation of Protective Index (PI = TD50/ED50) E->G F->G

Caption: Proposed In Vivo Evaluation Workflow.

Phase 1: Foundational Studies

Protocol: Preliminary Pharmacokinetic (PK) Study in Rats

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical. A preliminary PK study will determine key parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax). This data is essential for designing subsequent efficacy studies, specifically for selecting appropriate doses and time points for administration.[6]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route of administration), weighing 220-250g.

  • Compound Formulation:

    • Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

    • The final concentration should be determined based on the target dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat, administered at 2.5 mL/kg).

    • For intravenous (IV) administration, the compound must be fully solubilized, potentially using a co-solvent system like DMSO/PEG400/Saline.

  • Administration:

    • Oral (PO): Administer a single dose (e.g., 50 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 5 mg/kg) via tail vein injection to determine bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 150 µL) from the saphenous vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the quantification of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Example Pharmacokinetic Parameters

ParameterOral (PO) AdministrationIntravenous (IV) Administration
Dose50 mg/kg5 mg/kg
Cmax (ng/mL)To be determinedTo be determined
Tmax (hr)To be determinedTo be determined
AUC (0-t) (ng*hr/mL)To be determinedTo be determined
t½ (hr)To be determinedTo be determined
Bioavailability (%)To be calculatedN/A

Phase 2: Efficacy and Safety Screening

Based on the Tmax determined in the PK study, efficacy and neurotoxicity tests should be conducted at the time of anticipated peak plasma concentration.

Protocol: Acute Anticonvulsant Screening in Mice

Rodent models of induced seizures are fundamental for the initial screening of potential antiepileptic drugs.[7] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used and validated models for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[5][8][9]

4.1.1 Maximal Electroshock (MES) Seizure Test

  • Purpose: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

  • Animal Model: Male Swiss albino mice (20-25g), n=6-8 per group.

  • Procedure:

    • Administer the test compound (e.g., 30, 100, 300 mg/kg, PO) or vehicle. A known anticonvulsant like Phenytoin (e.g., 20 mg/kg, IP) should be used as a positive control.

    • At the time of peak effect (determined from PK data, or default to 30-60 min), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

    • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds. Abolition of this response is considered protection.

4.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Purpose: To identify compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.

  • Animal Model: Male Swiss albino mice (20-25g), n=6-8 per group.

  • Procedure:

    • Administer the test compound or vehicle as described for the MES test. A positive control such as Diazepam (e.g., 5 mg/kg, IP) is recommended.

    • At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (CD97), typically 85 mg/kg for this strain.[10]

    • Place the animal in an observation chamber and monitor for 30 minutes.[10]

    • Endpoint: The primary endpoint is the failure to observe a clonic seizure (forelimb and/or hindlimb clonus) lasting for at least 5 seconds.[10] The latency to the first seizure and seizure severity can also be recorded.

G cluster_0 Pre-Treatment A Administer Vehicle, Positive Control, or Test Compound (PO/IP) B MES Model: Electrical Stimulus (50mA, 0.2s) A->B Wait for Tmax C scPTZ Model: PTZ Injection (s.c.) (e.g., 85 mg/kg) A->C Wait for Tmax D Observe for Tonic Hindlimb Extension B->D E Observe for Clonic Seizure (for 30 min) C->E

Caption: Workflow for MES and scPTZ Screening.

Protocol: Neurotoxicity Assessment (Rotarod Test)

Causality: It is crucial to ensure that any observed anticonvulsant activity is not a result of general motor impairment or sedation. The rotarod test is a standard method to assess motor coordination and potential neurological deficits.[9]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g), n=8-10 per group.

  • Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed.

  • Training:

    • On the day before the experiment, train the mice to stay on the rotarod, rotating at a slow speed (e.g., 6 rpm), for at least one minute in three consecutive trials.[9]

  • Testing:

    • Administer the test compound (at the same doses used for efficacy testing), vehicle, or a positive control known to cause impairment (e.g., Diazepam).

    • At the time of peak effect, place each mouse on the rotarod rotating at a fixed speed (e.g., 10 rpm).

    • Record the latency to fall from the rod over a cut-off period (e.g., 180 seconds). A significant decrease in latency compared to the vehicle group indicates neurotoxicity.[9]

Phase 3: Dose-Response and Therapeutic Index

If the compound shows promising activity in the screening phase and an acceptable neurotoxicity profile, the next step is to quantify its potency and safety margin.

  • ED50 (Median Effective Dose): The dose of the compound that protects 50% of the animals in the MES or scPTZ test is determined by testing a range of doses and applying probit analysis.

  • TD50 (Median Toxic Dose): The dose that causes motor impairment in 50% of the animals in the rotarod test is determined similarly.

  • Protective Index (PI): The ratio of TD50 to ED50 (PI = TD50 / ED50) provides an estimate of the therapeutic window. A higher PI is desirable, indicating a wider margin between the effective and toxic doses.[8]

Data Presentation: Efficacy and Safety Summary

ModelED50 (mg/kg)TD50 (mg/kg) (Rotarod)Protective Index (PI)
MES Test To be determinedTo be determinedTo be calculated
scPTZ Test To be determinedTo be determinedTo be calculated
Phenytoin ~9.5~68~7.2
Diazepam ~0.2~1.5~7.5

(Reference values for standard drugs are illustrative and can vary by lab and strain)

References

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC. (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (n.d.).
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (n.d.).
  • Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. (2006). European Journal of Medicinal Chemistry, 41(6), 786-792.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). Journal of Personalized Medicine, 13(9), 1321.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2021). Biomedical Reports, 15(6), 101. Retrieved from [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments, (136), e57572.
  • PTZ-induced seizures in mice require a revised Racine scale. (2018). Epilepsy & Behavior, 85, 149-156. Retrieved from [Link]

  • Epilepsy. (n.d.). Inotiv.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). Chemical Reviews, 113(5), 3516-3604. Retrieved from [Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2023). Journal of Molecular Structure, 1272, 134159.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). Chemical Reviews, 113(5), 3516-3604.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2023). International Journal of Neurological Research and Therapy, 3(1), 1-15.

Sources

Application Note: Formulation of 1-(1-Adamantyl)imidazolidine-2,4,5-trione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-(1-Adamantyl)imidazolidine-2,4,5-trione (often abbreviated as Adamantyl-Parabanic Acid or AIT) represents a distinct class of pharmacophores used primarily as inhibitors of Soluble Epoxide Hydrolase (sEH) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

While the imidazolidine-2,4,5-trione core offers improved water solubility compared to its urea precursors (which form insoluble "brick-wall" crystal lattices), the bulky, lipophilic adamantane moiety renders the molecule Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). Successful animal studies require overcoming the high lattice energy of the trione ring and the hydrophobicity of the adamantyl cage without triggering precipitation (crash-out) upon contact with physiological fluids.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Core Structure Parabanic Acid (Trione)Polar, planar, potential for hydrolysis at high pH.
Tail Group 1-AdamantylHighly lipophilic (

est.), provides BBB penetration but reduces aqueous solubility.
Solubility (Water) < 0.1 mg/mL (Predicted)Requires cosolvents, surfactants, or complexation.
Solubility (DMSO) High (> 20 mg/mL)Ideal stock solvent, but toxic at high volumes in vivo.
Stability ModerateSusceptible to ring-opening hydrolysis in basic media or prolonged alcoholic exposure.

Formulation Strategy: The "Solubility-Toxicity" Balance

The formulation logic follows a decision tree based on the route of administration. We cannot use simple aqueous buffers. We must employ a Cosolvent System or a Suspension Matrix .

Decision Matrix (Graphviz)

FormulationStrategy Start Start: 1-(1-Adamantyl) imidazolidine-2,4,5-trione Route Select Administration Route Start->Route IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Route->IP_SC IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO Sol_IP Protocol A: Cosolvent System (DMSO/PEG400/Saline) IP_SC->Sol_IP High Solubility Needed Sol_IV Protocol B: Complexation (HP-beta-Cyclodextrin) IV->Sol_IV Avoid Embolism/Hemolysis Sol_PO Protocol C: Homogeneous Suspension (MC/Tween 80) PO->Sol_PO High Volume/Bulk Dosing

Caption: Strategic selection of vehicle based on administration route to minimize vehicle toxicity while ensuring bioavailability.

Detailed Protocols

Protocol A: Standard Cosolvent System (IP/SC Injection)

Best for: Acute efficacy studies (sEH inhibition), Pharmacokinetics (PK). Target Concentration: 1–5 mg/mL.

This protocol uses DMSO to break the crystal lattice and PEG400 to maintain solubility when diluted with water.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Sigma-Aldrich).

  • Polyethylene Glycol 400 (PEG400).

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.4).

Procedure:

  • Stock Preparation: Weigh the exact amount of Adamantyl-imidazolidinetrione (e.g., 10 mg).

  • Primary Solubilization: Add 5% of the final volume of DMSO. Vortex vigorously until the solution is perfectly clear.

    • Critical Step: If the compound does not dissolve in 5% DMSO, increase to 10%, but do not exceed 10% for IP injections to avoid peritonitis.

  • Stabilization: Add 40% of the final volume of PEG400. Vortex to mix. The solution becomes viscous and warm.

  • Dilution: Slowly add 55% of the final volume of warm (37°C) Sterile Saline while vortexing.

    • Why Warm? Adding cold saline to a lipophilic drug solution often causes immediate precipitation (shock crystallization).

  • Final Check: Inspect for turbidity. If clear, filter sterilize (0.22 µm PTFE filter) and inject immediately.

Final Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Protocol B: Advanced Intravenous Formulation (Cyclodextrin)

Best for: IV Bolus, bioavailability studies. Target Concentration: 0.5–2 mg/mL.

Cyclodextrins form an inclusion complex, encapsulating the hydrophobic adamantyl "tail" inside a donut-shaped sugar ring, shielding it from water. This avoids the hemolysis risks associated with high PEG/DMSO concentrations.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (e.g., Kleptose® or Trappsol®).
  • Sterile Water for Injection.

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water. Stir until clear.
    
  • Compound Addition: Add the Adamantyl-imidazolidinetrione powder directly to the cyclodextrin solution.

  • Complexation: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Note: The solution may remain cloudy initially. Continuous agitation is required for the adamantyl group to enter the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.

  • Quantification: Analyze the filtrate by HPLC to determine the exact concentration before dosing, as encapsulation efficiency varies.

Protocol C: Oral Suspension (Gavage)

Best for: Chronic toxicity studies, long-term efficacy. Target Concentration: 10–50 mg/mL.

Since oral absorption of adamantane derivatives is generally good (high permeability), a stable suspension is sufficient.

Reagents:

  • Methylcellulose (MC) (0.5% w/v solution, 400 cP).

  • Tween 80 (Polysorbate 80).

Procedure:

  • Wetting: Place the compound powder in a mortar. Add Tween 80 (1% of final volume). Triturate (grind) with a pestle to wet the hydrophobic surface of the powder. This prevents clumping.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while grinding.

  • Homogenization: Transfer to a vial and vortex or use a probe sonicator for 10 seconds to break up micro-aggregates.

  • Dosing: Shake well immediately before drawing into the gavage syringe.

Quality Control & Stability Workflow

The trione ring is susceptible to hydrolysis (ring-opening) to form oxo-ureido-acetic acid derivatives, particularly in the presence of alcohols or high pH.

QC Workflow (Graphviz)

QC_Workflow Sample Formulated Sample Visual Visual Inspection (Precipitation?) Sample->Visual pH_Check pH Check (Target: 6.5 - 7.5) Visual->pH_Check Clear Reject Discard/Reformulate Visual->Reject Cloudy/Crystals HPLC HPLC Verification (Purity > 95%) pH_Check->HPLC Neutral pH_Check->Reject Basic (>8.0) Dose Release for Dosing HPLC->Dose Intact Peak HPLC->Reject Ring Open Prod.

Caption: Mandatory quality control steps to ensure compound stability before animal administration.

HPLC Conditions for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (Adamantyl group requires high organic content to elute).

  • Detection: UV at 210 nm (amide bonds) or 254 nm.

References

  • Kodani, S. D., et al. (2018). "Design and synthesis of adamantyl-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. (General reference for adamantyl sEH inhibitors).

  • Burmistrov, V., et al. (2018). "Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)imidazolidine-2,4,5-triones." Russian Chemical Bulletin.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Khimich, N., et al. (2020). "Imidazolidine-2,4,5-triones: Synthesis and biological evaluation as Tdp1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2021). "Nonclinical Safety Evaluation of Reformulated Drug Substances and Products."

Application Note: 1-(1-Adamantyl)imidazolidine-2,4,5-trione in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological modulation of the Arachidonic Acid (AA) cascade in neuropathic pain models. It focuses on 1-(1-Adamantyl)imidazolidine-2,4,5-trione , a specialized bioisostere of adamantyl-urea inhibitors, targeting Soluble Epoxide Hydrolase (sEH) .

Target: Soluble Epoxide Hydrolase (sEH) | Mechanism: Bioisosteric Modulation of EET Degradation | CAS: 37428-73-2[1]

Introduction & Pharmacological Rationale

Neuropathic pain is frequently driven by neuroinflammation and the loss of endogenous analgesic lipid mediators. Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that possess potent anti-inflammatory and analgesic properties. However, EETs are rapidly degraded into biologically inactive dihydroxyeicosatrienoic acids (DHETs) by the enzyme Soluble Epoxide Hydrolase (sEH) .

This compound represents a strategic chemical probe in this domain. It utilizes the parabanic acid (imidazolidine-2,4,5-trione) scaffold as a non-hydrolyzable, polar bioisostere of the traditional urea pharmacophore found in first-generation sEH inhibitors (e.g., AUDA).

Key Advantages in Research:
  • Metabolic Stability: The trione ring resists hydrolytic cleavage better than the urea linkage in vivo.

  • Solubility Profile: Enhanced polarity of the heterocyclic core improves aqueous solubility compared to purely lipophilic adamantyl-ureas, facilitating intrathecal and intraperitoneal dosing.

  • Target Specificity: The bulky 1-adamantyl group anchors the molecule within the hydrophobic catalytic tunnel of the sEH enzyme, competitively inhibiting the hydration of EETs.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of sEH . By blocking the conversion of EETs to DHETs, it elevates synaptic and intracellular levels of EETs.

Downstream Effects of EET Accumulation:

  • Inhibition of NF-κB: Reduces transcriptional upregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia and astrocytes.

  • Activation of KATP Channels: EETs activate ATP-sensitive potassium channels on nociceptive neurons, leading to hyperpolarization and reduced firing thresholds.

  • Repression of COX-2: Indirectly downregulates Cyclooxygenase-2 expression.

Pathway Visualization

MOA AA Arachidonic Acid EETs EETs (Analgesic/Anti-inflammatory) AA->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs Catalysis DHETs DHETs (Inactive/Pro-algesic) EETs->DHETs Rapid Degradation PainRelief Neuropathic Pain Attenuation EETs->PainRelief K_ATP Channel Activation Inflammation Neuroinflammation (Microglia Activation) EETs->Inflammation Inhibits NF-kB sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Compound 1-(1-Adamantyl) imidazolidine-2,4,5-trione Compound->sEH Competitive Inhibition (Ki < 50 nM)

Caption: The sEH inhibition pathway.[1][2][3][4][5][6] The compound blocks the degradation of analgesic EETs, preserving their anti-inflammatory and neuroprotective activity.

Experimental Protocols

A. Compound Preparation & Formulation

The adamantyl group confers significant lipophilicity.[4][7] Proper formulation is critical to prevent precipitation in biological media.

Stock Solution (100 mM):

  • Weigh 24.8 mg of this compound (MW: 248.28 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until clear. Store at -20°C (stable for 3 months).

Vehicle for In Vivo Injection (IP or SC):

  • Composition: 5% DMSO / 40% PEG-400 / 55% Saline (0.9%).

  • Preparation:

    • Add required volume of Stock Solution to PEG-400. Vortex.

    • Slowly add warm Saline (37°C) while vortexing to prevent shock precipitation.

    • Final concentration target: 1–10 mg/mL .

B. In Vitro sEH Inhibition Assay

Before animal studies, validate the inhibitory potency (IC50) using a fluorescent reporter assay.

Materials:

  • Recombinant human or rat sEH enzyme.

  • Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Workflow:

  • Plate Setup: Use black 96-well plates.

  • Incubation: Incubate 25 µL of sEH enzyme (diluted in Bis-Tris buffer, pH 7.0) with 1 µL of Compound (serial dilutions: 0.1 nM to 10 µM) for 5 minutes at 30°C.

  • Reaction Start: Add 25 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10–20 minutes.

  • Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

C. In Vivo Neuropathic Pain Model (CCI)

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat/Mouse).

Surgical Protocol (Brief):

  • Anesthetize animal (Isoflurane).

  • Expose the common sciatic nerve at the mid-thigh level.

  • Loosely ligate the nerve with 4 chromic gut sutures (1 mm spacing).

  • Close wound. Allow 7–14 days for neuropathic phenotype (allodynia) to develop.

Treatment Regimen:

  • Group 1: Vehicle Control (IP, daily).

  • Group 2: this compound (10 mg/kg , IP, daily).

  • Group 3: Positive Control (e.g., Gabapentin 100 mg/kg).

Behavioral Testing (Von Frey):

  • Place animals in mesh-floored cages. Acclimate for 30 mins.

  • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

  • Record the Paw Withdrawal Threshold (PWT) using the Up-Down method.

  • Endpoint: A significant increase in PWT in the treated group compared to vehicle indicates anti-allodynic efficacy.

Expected Data & Interpretation

ParameterMetricExpected Result (Treated vs. Vehicle)Interpretation
In Vitro Potency IC50 (sEH)< 50 nM High affinity binding to sEH catalytic pocket.
Mechanical Allodynia PWT (g)Significant Increase (p<0.05) Reversal of neuropathic hypersensitivity.
Thermal Hyperalgesia Latency (s)Increased Latency Modulation of TRPV1/inflammation via EETs.
Plasma Levels EET/DHET RatioIncreased Ratio (>2-fold) Confirmation of systemic sEH inhibition.
Experimental Workflow Diagram

Protocol Step1 Synthesis/Sourcing (CAS 37428-73-2) Step2 Formulation (5% DMSO / 40% PEG) Step1->Step2 Step3 In Vitro Validation (IC50 Assay) Step2->Step3 Step4 CCI Surgery (Day 0) Step3->Step4 Step5 Dosing Phase (Day 7-14) Step4->Step5 Step6 Von Frey Testing (Analgesia Readout) Step5->Step6

Caption: Step-by-step workflow from compound preparation to behavioral readout in a neuropathic pain model.

References

  • Prokhorova, P. E., et al. (2023). "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1."[6] Molecules, 28(21), 7421. (Validates the synthesis and stability of the adamantyl-imidazolidine-trione scaffold).

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Foundational review on sEH inhibitors and the adamantyl-urea pharmacophore).

  • Inceoglu, B., et al. (2008). "Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs)." Prostaglandins & Other Lipid Mediators, 82(1-4), 42-49. (Establishes the link between sEH inhibition and neuropathic pain relief).

  • Burmistrov, V., et al. (2018). "Synthesis and sEH inhibitory activity of adamantyl-containing 1,3-disubstituted ureas and their bioisosteres." Russian Journal of Bioorganic Chemistry, 44, 311–320.

Sources

Application Note: High-Throughput Screening Strategies for Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.10) is a pivotal cytosolic enzyme in the arachidonic acid cascade. Its primary physiological role is the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).

Why this target matters: EETs act as autocrine and paracrine mediators that promote vasodilation, neuroprotection, and anti-inflammatory responses. By rapidly degrading EETs, sEH diminishes these beneficial effects. Consequently, sEH inhibition is a validated therapeutic strategy for treating hypertension, neuropathic pain, and chronic inflammation.

The Signaling Pathway

The following diagram illustrates the metabolic position of sEH. Note that sEH inhibition leads to the accumulation of EETs (the desired bioactive lipids).

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory/Vasodilatory) AA->EETs Oxygenation CYP CYP450 Epoxygenases CYP->AA Enzymatic Action DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->EETs Enzymatic Action

Figure 1: The Arachidonic Acid Cascade showing the critical conversion of bioactive EETs to inactive DHETs by sEH.

Primary HTS Assay: Fluorometric Kinetic Screen

For primary high-throughput screening (HTS), radiometric and mass-spectrometry methods are often too slow or expensive. The industry standard utilizes fluorogenic cyanohydrin ester substrates .

Mechanism of Action

The most robust substrate for this class is PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • sEH hydrolyzes the ester bond of PHOME.

  • This releases a cyanohydrin intermediate which is unstable.

  • The intermediate spontaneously decomposes to release 6-methoxy-2-naphthaldehyde (6M2N) .

  • 6M2N is highly fluorescent (Excitation: ~330 nm, Emission: ~465 nm).

Scientific Integrity Note: Unlike general esterase substrates, PHOME is designed with an alpha-cyano group that mimics the transition state of epoxide hydrolysis, granting it higher specificity for sEH over general esterases.

Experimental Protocol (384-Well Format)

Reagents & Equipment:

  • Enzyme: Recombinant Human sEH (hsEH).

  • Substrate: PHOME (Stock 10 mM in DMSO).

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (Fatty-acid free).

  • Positive Control: AUDA or TPPU (Known potent sEH inhibitors).

  • Reader: Fluorescence microplate reader (e.g., PerkinElmer EnVision or Tecan Spark).

Step-by-Step Workflow:

  • Preparation: Dilute hsEH in Assay Buffer to a concentration of 12.5 ng/mL (final assay concentration will be lower).

  • Dispensing: Add 10 µL of diluted hsEH to wells in a black 384-well polystyrene plate.

  • Compound Addition:

    • Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50-100 nL of library compounds (in DMSO).

    • Critical Control: Include "No Enzyme" wells (background) and "DMSO only" wells (100% activity).

  • Pre-Incubation (Crucial Step): Incubate for 15 minutes at room temperature .

    • Why? Many sEH inhibitors are slow-binding transition-state mimics. Skipping this step leads to underestimation of potency (IC50 shift).

  • Substrate Initiation: Add 10 µL of PHOME substrate (diluted to 50 µM in Assay Buffer; Final conc: 25 µM).

  • Detection: Immediately read fluorescence in kinetic mode for 10-20 minutes.

    • Excitation: 330 nm (Bandwidth 20 nm)

    • Emission: 465 nm (Bandwidth 20 nm)

  • Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Presentation: Reagent Specifications
ComponentConcentration (Final)FunctionNotes
Bis-Tris-HCl 25 mM (pH 7.0)BufferpH 7.0 mimics cytosolic environment.
BSA 0.1 mg/mLStabilizerWarning: High BSA can sequester lipophilic inhibitors. Use Fatty-Acid Free grade.
PHOME 25 µMSubstrate

for PHOME is approx 2-5 µM. Using >

ensures linearity.
DMSO < 1%SolventsEH is tolerant to DMSO up to 5%, but keep low to prevent compound precipitation.

Secondary Validation: Orthogonal Assays

Fluorescence assays are prone to artifacts (autofluorescent compounds or quenchers). Hits must be validated using a label-free method or a chemically distinct substrate.

The "False Positive" Trap

Compounds containing electrophiles or highly conjugated systems may appear as hits in the PHOME assay due to:

  • Quenching: Absorbing the emission of 6M2N.

  • Chemical Reactivity: Reacting non-specifically with the reporter aldehyde.

Protocol: LC-MS/MS Validation (RapidFire)

This method directly measures the conversion of the natural substrate (14,15-EET) to its product (14,15-DHET).

  • Incubation: Incubate enzyme (1 nM) + Compound + 14,15-EET (5 µM) for 10 mins.

  • Quench: Stop reaction with Acetonitrile containing Internal Standard (14,15-DHET-d11).

  • Analysis: Inject onto High-Throughput MS (e.g., Agilent RapidFire). Monitor transition of 14,15-DHET (m/z 337.2 -> 319.2).

  • Validation Criteria: A confirmed hit must show >50% inhibition in both Fluorescence and MS assays.

Screening Workflow Visualization

The following diagram outlines the logical flow from library selection to hit validation, emphasizing the "Self-Validating" loop.

HTS_Workflow Library Compound Library (10k - 100k) Primary Primary Screen (PHOME Fluorescence) Library->Primary Dispense Filter Data Filter (Remove Autofluorescence) Primary->Filter Z' > 0.5 Secondary Orthogonal Assay (LC-MS / 14,15-EET) Filter->Secondary Select Hits Secondary->Filter False Positives Hit Validated Hit (IC50 Determination) Secondary->Hit Confirmed

Figure 2: The HTS Funnel. Note the critical step of filtering autofluorescence before expensive MS validation.

Troubleshooting & Optimization (Expert Insights)

Enzyme Instability

Symptom: Signal decreases over time in "No Inhibitor" controls. Fix: sEH is sensitive to freeze-thaw cycles. Aliquot stock protein immediately upon receipt. Keep assay plates on ice until the start of the run (or use a cooled stacker).

The "BSA Effect"

Symptom: Potency of lipophilic compounds (e.g., urea-based inhibitors) shifts drastically between runs. Causality: Albumin binds fatty acid-like drugs. Solution: If IC50s are right-shifted (lower potency) compared to literature, reduce BSA to 0.01% or switch to 0.05% Pluronic F-127, which reduces surface adsorption without sequestering the drug.

Z-Factor Calculation

To ensure the assay is robust enough for HTS, calculate the Z-factor on a pilot plate:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target: A Z' > 0.5 is required for a reliable screen.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. [Link]

  • Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase using a fluorogenic substrate. Analytical Biochemistry. [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics. Analytical Biochemistry. [Link]

protocol for synthesizing "1-(1-Adamantyl)imidazolidine-2,4,5-trione" from adamantyl urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for transforming 1-adamantyl urea into 1-(1-adamantyl)imidazolidine-2,4,5-trione (also known as N-adamantyl parabanic acid). This transformation is achieved via a cyclocondensation reaction with oxalyl chloride .

The resulting trione moiety is a critical pharmacophore in medicinal chemistry, often utilized to improve the lipophilicity-solubility balance of urea-based inhibitors (e.g., Soluble Epoxide Hydrolase inhibitors). This protocol emphasizes a low-temperature, base-mediated approach to maximize yield and minimize thermal decomposition of the adamantyl scaffold.

Scientific Background & Retrosynthesis

The Adamantane Scaffold in Medicinal Chemistry

The adamantane cage is a lipophilic "bullet" used to improve blood-brain barrier penetration and metabolic stability.[1] However, simple adamantyl ureas often suffer from poor solubility, complicating formulation. Cyclization to the imidazolidine-2,4,5-trione creates a planar, electron-deficient core that alters hydrogen bonding capability and solubility profiles while retaining the adamantyl group's steric bulk.

Retrosynthetic Analysis

The target molecule is a cyclic imide (parabanic acid derivative). Disconnection of the C2-N3 and C5-N1 bonds reveals the precursor as N-adamantyl urea and oxalyl chloride (a source of the C2/C5 dicarbonyl fragment).

Retrosynthesis Target This compound Precursor1 N-(1-Adamantyl)urea Target->Precursor1 Cyclocondensation Precursor2 Oxalyl Chloride Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the trione ring.

Reaction Mechanism

The formation of the imidazolidine-2,4,5-trione ring proceeds via a stepwise nucleophilic acyl substitution.

  • Activation: The urea nitrogen (N1 or N3) attacks one carbonyl of the oxalyl chloride.

  • Elimination: Chloride is expelled, forming an intermediate acyl chloride.

  • Cyclization: The second urea nitrogen attacks the remaining acyl chloride carbonyl.

  • Aromatization-like Stabilization: Loss of the second HCl molecule yields the stable trione ring.

Note: The use of a base (Triethylamine) scavenges the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Mechanism Step1 Adamantyl Urea (Nucleophile) Inter Intermediate (N-Chlorooxalyl Urea) Step1->Inter + (COCl)2 - HCl Step2 Oxalyl Chloride (Electrophile) Step3 Cyclization (Intramolecular Attack) Inter->Step3 Ring Closure Final 1-Adamantyl imidazolidine-2,4,5-trione Step3->Final - HCl

Figure 2: Stepwise mechanistic flow from urea to trione.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
N-(1-Adamantyl)urea Substrate1.0Dried in vacuo overnight
Oxalyl Chloride Cyclizing Agent1.2 - 1.5Toxic/Corrosive . Freshly distilled or high purity.
Triethylamine (Et₃N) Base2.0 - 2.5Dry; Scavenges HCl.
Dichloromethane (DCM) Solvent--Anhydrous (passed through alumina or distilled over CaH₂).
n-Hexane Precipitant--For purification.[2]
Step-by-Step Procedure

Safety Warning: Oxalyl chloride releases CO, CO₂, and HCl upon reaction or hydrolysis. All operations must be performed in a well-ventilated fume hood.

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon/nitrogen inlet.

    • Charge the flask with N-(1-Adamantyl)urea (1.0 mmol, approx. 194 mg).

    • Add anhydrous DCM (10-15 mL) to suspend the urea. Note: Adamantyl urea may not dissolve completely until the reaction progresses.

  • Addition (Low Temp):

    • Cool the suspension to 0°C using an ice bath.

    • Add Triethylamine (2.2 mmol) dropwise. The suspension may clear up slightly.

    • Slowly add Oxalyl Chloride (1.2 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction; gas evolution (HCl/CO) may occur.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 1 to 2 hours .

    • Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting urea (polar) should disappear, and a less polar spot (trione) should appear.

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with:

      • Cold water (2 x 15 mL) – removes Et₃N·HCl salts.[3][4]

      • Saturated NaHCO₃ (1 x 15 mL) – neutralizes residual acid.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to approx. 1-2 mL volume.

    • Add cold n-Hexane (10-15 mL) to induce precipitation.

    • Filter the white solid and wash with cold hexane.

    • Optional: Recrystallization from Ethanol or EtOAc/Hexane if high purity is required.

Process Optimization & Troubleshooting (Self-Validating)

This protocol is designed to be self-validating through physical property changes.

ObservationDiagnosisCorrective Action
Reaction mixture remains a thick suspension Incomplete reaction or poor solubilityAdd small amount of dry THF or increase temperature to mild reflux (40°C).
Low Yield Hydrolysis of Oxalyl ChlorideEnsure solvent is strictly anhydrous. Oxalyl chloride is moisture sensitive.
Product is yellow/oily Impurities / PolymerizationRecrystallize immediately. Triones should be white/off-white solids.
Melting Point Check ValidationProduct MP should be distinct from urea. Adamantyl triones typically show MP > 200°C (often lower than parent urea due to loss of H-bonding).

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.[6]

  • IR (ATR): Distinctive trione carbonyl bands. Look for three C=O stretches, typically around 1710, 1740, and 1780 cm⁻¹ (characteristic of parabanic acid ring). Absence of broad urea N-H stretch >3300 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~1.70 - 2.20 ppm (Multiplets, 15H, Adamantyl cage protons).
      
    • 
       ~8.0 - 9.0 ppm (Broad s, 1H, Imide NH). Note: The N3 proton is acidic and may be broad or exchangeable.
      
  • ¹³C NMR:

    • Carbonyl signals: Three distinct peaks in the 150-160 ppm range (C=O).

    • Adamantyl carbons: ~29, 36, 41 ppm.

References

  • Synthesis of Adamantyl-Imidazolidine-2,4,5-triones: Burmistrov, V., et al. (2020).[7][8] Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 25(23), 5532.

  • Solubility & Pharmacophore Properties: Kodintsev, V. V., et al. (2020).[7] Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. Russian Chemical Bulletin, 69, 2335–2341.

  • General Parabanic Acid Synthesis (Oxalyl Chloride Method): Biltz, H., & Topp, E. (1913).[3] Über die Parabansäure.[3][9] Berichte der deutschen chemischen Gesellschaft, 46(2), 1387-1401. (Classic Foundation).[6]

Sources

Precision Synthesis of Imidazolidine-2,4,5-triones via Oxalyl Chloride Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidine-2,4,5-trione scaffold (also known as parabanic acid derivatives) represents a privileged structure in medicinal chemistry, exhibiting significant biological activities including anticonvulsant, antimicrobial, and aldose reductase inhibitory properties. While several synthetic routes exist, the cyclocondensation of


-disubstituted ureas with oxalyl chloride remains the most direct and atom-economical method.

This guide provides a rigorous, field-proven protocol for this transformation. Unlike generic procedures, this note details the mechanistic causality, critical process parameters (CPPs), and safety engineering required to handle oxalyl chloride effectively, ensuring high yields and purity.

Mechanistic Insight & Chemical Logic

To optimize a reaction, one must understand the molecular behavior governing it. The synthesis of imidazolidine-2,4,5-triones is a double nucleophilic acyl substitution .

The Pathway
  • Activation: Oxalyl chloride acts as a highly reactive bis-electrophile.

  • First Acylation: The nucleophilic nitrogen of the urea attacks one carbonyl of the oxalyl chloride, displacing a chloride ion. This forms an intermediate chlorooxalyl urea.

  • Cyclization (Rate Determining Step): The second nitrogen attacks the remaining acyl chloride moiety. This step often requires thermal energy (reflux) to overcome the entropic barrier of ring closure and the lower nucleophilicity of the now-acylated urea system.

  • Elimination: The reaction releases two equivalents of hydrogen chloride (HCl) gas.

Critical Considerations
  • Moisture Sensitivity: Oxalyl chloride hydrolyzes rapidly to oxalic acid and HCl upon contact with water. Strictly anhydrous conditions are non-negotiable.

  • HCl Management: The evolution of HCl can protonate the urea nitrogens, rendering them non-nucleophilic. While thermal conditions usually drive the equilibrium by expelling HCl gas, adding a non-nucleophilic base (e.g., pyridine) can sometimes accelerate the reaction, though it complicates purification. The protocol below utilizes the thermal-driven method to simplify isolation.

Visualizing the Mechanism

ReactionMechanism Urea N,N'-Disubstituted Urea Inter Intermediate (Chlorooxalyl Urea) Urea->Inter Nucleophilic Attack (1) Oxalyl Oxalyl Chloride Oxalyl->Inter Nucleophilic Attack (1) TS Cyclization Transition State Inter->TS Heat (Reflux) Product Imidazolidine-2,4,5-trione TS->Product Ring Closure Byproduct 2 HCl (Gas) TS->Byproduct Elimination

Figure 1: Mechanistic pathway of the cyclocondensation between urea and oxalyl chloride.

Experimental Protocol

Materials & Equipment
  • Substrate:

    
    -Diphenylurea (Model substrate; adaptable to other alkyl/aryl ureas).
    
  • Reagent: Oxalyl Chloride (2.0 M solution in DCM or neat; typically used in 1.2–1.5 eq excess).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous). Note: DCE is preferred for solubility, Toluene for higher reflux temperature.

  • Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Gas Trap (NaOH solution).

Safety Pre-Check (Crucial)
  • Hazard: Oxalyl chloride is highly toxic by inhalation and corrosive. It reacts violently with water.

  • Gas Evolution: The reaction generates CO, CO₂, and HCl. All operations must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and face shield.

Step-by-Step Procedure
Phase 1: Setup and Addition
  • Drying: Flame-dry the glassware under a stream of Argon or Nitrogen.

  • Charging: Charge the RBF with

    
    -Diphenylurea (10 mmol, 2.12 g) and anhydrous 1,2-Dichloroethane (40 mL).
    
  • Solubilization: Stir the suspension. It may not fully dissolve at room temperature (RT); this is acceptable.

  • Addition: Place oxalyl chloride (12 mmol, 1.05 mL neat or equivalent solution) in the addition funnel. Dilute with 5 mL of solvent if using neat reagent.

  • Controlled Feed: Add the oxalyl chloride dropwise to the urea suspension at RT over 15 minutes. Observation: Slight bubbling (HCl) may occur immediately.

Phase 2: Reaction (Cyclization)
  • Heating: Equip the reflux condenser. Connect the outlet to the NaOH trap.

  • Reflux: Gradually heat the mixture to reflux (83°C for DCE).

  • Monitoring: Maintain reflux for 3–5 hours. The suspension should clarify as the product forms (most parabanic acid derivatives are soluble in hot chlorinated solvents) or the starting material is consumed.

    • TLC Check: Eluent 30% EtOAc/Hexane. Product typically moves higher (less polar) than the urea.

Phase 3: Isolation & Purification
  • Concentration: Cool to RT. Remove the solvent and excess oxalyl chloride in vacuo (Rotary evaporator with a caustic trap).

  • Workup:

    • Option A (Precipitation): Add cold ethanol or diethyl ether to the residue. Triturate to induce crystallization.

    • Option B (Extraction): Dissolve residue in DCM, wash with sat. NaHCO₃ (carefully!) to remove trace acid, dry over MgSO₄, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain analytical purity.

Workflow Visualization

ProtocolWorkflow Start Start: Inert Atmosphere Setup Mix Suspend Urea in Dry DCE Start->Mix Add Dropwise Addition of (COCl)2 (Control Exotherm/Gas) Mix->Add Reflux Reflux (3-5 Hours) Drive HCl Evolution Add->Reflux Evap Evaporate Solvent & Excess Reagent Reflux->Evap Purify Recrystallization (EtOH/Toluene) Evap->Purify

Figure 2: Operational workflow for the synthesis of imidazolidine-2,4,5-triones.

Data Interpretation & Troubleshooting

Expected Results
ParameterStandard ExpectationNotes
Yield 75% – 95%Lower yields often indicate moisture contamination.
Appearance White to pale yellow needlesHighly colored products suggest oxidation or impurities.
Melting Point Sharp (e.g., 1,3-diphenyl: ~204°C)Broad range indicates incomplete cyclization (intermediate acid chloride).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Oxalyl ChlorideEnsure solvent is distilled/dried over molecular sieves. Check gas lines.
Incomplete Reaction Insufficient Heat/TimeSwitch solvent to Toluene (bp 110°C) to increase thermal energy.
Violent Gas Evolution Addition too fastSlow down addition rate; cool to 0°C during addition if necessary.
Sticky Residue Polymerization or trapped solventTriturate with cold ether; ensure high vacuum drying.

Scope & Limitations

This protocol is robust for:

  • 1,3-Diaryl ureas: Excellent yields due to conjugation stabilizing the product.

  • 1,3-Dialkyl ureas: Good yields, but may require longer reflux times.

  • Cyclic ureas: Can form fused bicyclic systems (e.g., imidazo[1,2-a]pyridine derivatives) if the urea is part of a ring.

Limitations:

  • Nucleophilic Side Groups: Substrates with free -OH, -NH₂, or -SH groups will react competitively with oxalyl chloride. These must be protected.

  • Steric Hindrance: Bulky ortho-substituents on aryl rings may retard the cyclization step.

References

  • Original Methodology & Scope

    • Bornwater, J. T. (1912). On the action of oxalyl chloride on amines and amides. Recueil des Travaux Chimiques des Pays-Bas.
    • Context: Foundational work establishing the reactivity of oxalyl chloride with nitrogen nucleophiles.
  • Modern Synthetic Application

    • El-Hewehi, Z. (1974). Reaction of oxalyl chloride with N,N′-diarylureas. Journal for Praktische Chemie.
    • Context: Detailed optimization of the thermal cycliz
  • Safety & Toxicology Data

    • PubChem. (n.d.). Oxalyl Chloride - Compound Summary.
    • Context: Essential safety data, handling precautions, and toxicity profiles.
  • Biological Relevance

    • M. A. Abdel-Rahman, et al. (2002).
    • Context: Demonstrates the utility of the scaffold in drug development.

Troubleshooting & Optimization

Technical Support: Optimizing 1-(1-Adamantyl)imidazolidine-2,4,5-trione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ADM-TRIONE-SYNTH-001 Status: Active Support Guide Subject: Yield Optimization & Troubleshooting for N-Adamantyl Parabanic Acid Derivatives

Executive Summary: The Core Challenge

The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione (a mono-substituted parabanic acid derivative) hinges on the cyclization of N-(1-adamantyl)urea with oxalyl chloride . While theoretically straightforward, researchers often encounter low yields (typically <40% in unoptimized runs) due to three specific failure modes:

  • Moisture Sensitivity: Hydrolysis of oxalyl chloride before cyclization.

  • Steric Hindrance: The bulky adamantyl cage impedes the conformational shift required for the second carbonyl attack.

  • Solubility Mismatches: The starting urea is lipophilic but polar, often precipitating out of non-polar solvents before reacting.

This guide provides a validated, high-yield protocol (target >85%) and a diagnostic troubleshooting workflow.

Validated Protocol (The "Gold Standard")

Do not rely on generic parabanic acid syntheses. The adamantyl group requires specific modifications to the solvent system and base catalysis.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Spec
N-(1-Adamantyl)urea 1.0SubstrateDry for 12h @ 40°C (vacuum)
Oxalyl Chloride 1.5Cyclizing AgentFreshly distilled or Sure/Seal™ bottle
Triethylamine (Et₃N) 2.2HCl ScavengerDistilled over KOH
Dichloromethane (DCM) [0.1 M]SolventAnhydrous (Molecular Sieves)
Step-by-Step Methodology

Phase 1: Preparation (0 - 15 min)

  • Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.

  • Dissolve N-(1-Adamantyl)urea (1.0 eq) in anhydrous DCM .

    • Note: If the urea does not fully dissolve, add a minimal amount of anhydrous THF (up to 10% v/v). The adamantyl group is highly lipophilic; pure DCM is usually sufficient, but THF aids stubborn substrates.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Triethylamine (2.2 eq) dropwise. The solution may clear up as the urea-base complex forms.

Phase 2: Cyclization (15 min - 3 h) 5. Dilute Oxalyl Chloride (1.5 eq) in a small volume of DCM (1:1 ratio) in the addition funnel. 6. CRITICAL STEP: Add the oxalyl chloride solution dropwise over 30 minutes at 0°C.

  • Why? Rapid addition generates excessive heat and HCl gas, leading to polymerization or open-chain byproducts (oxalyl ureas) rather than the cyclic trione.
  • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.
  • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 3:1). The starting urea is polar; the trione product is less polar.

Phase 3: Isolation (Post-Reaction) 8. Quench by pouring the mixture into ice-cold water (hydrolyzes excess oxalyl chloride). 9. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove residual Et₃N) followed by Brine . 10. Dry over Na₂SO₄ and concentrate in vacuo. 11. Purification: Recrystallize from Ethanol/Water or Hexane/Chloroform . Sublimation is possible but often unnecessary if the wash steps are performed correctly.

The Science of Failure (Mechanism & Logic)

To fix low yields, you must understand the reaction pathway. The synthesis proceeds via an intermediate isocyanate-like transition state or a direct nucleophilic attack depending on the base presence.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Factors Urea N-(1-Adamantyl)urea Inter1 Intermediate A: Open-Chain Oxalyl Urea Urea->Inter1 Nucleophilic Attack (Fast, 0°C) Oxalyl Oxalyl Chloride Oxalyl->Inter1 Product 1-(1-Adamantyl) imidazolidine-2,4,5-trione Inter1->Product Cyclization (Slow, Rate Determining) SideProduct Side Product: Polymeric/Linear Species Inter1->SideProduct Hydrolysis (Wet Solvent) or T < 0°C (Stalled) Base (Et3N) Base (Et3N) Base (Et3N)->Inter1 Scavenges HCl Temp Control Temp Control Temp Control->Product Promotes Ring Closure

Caption: The reaction proceeds through an open-chain intermediate. Failure to close the ring (cyclize) results in linear byproducts, often caused by insufficient base or low temperatures during the second phase.

Troubleshooting Center

Diagnostic Logic Tree

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM YES: SM Remains CheckTLC->YesSM NoSM NO: SM Consumed CheckTLC->NoSM Solubility Diagnosis: Solubility Issue Adamantyl urea precipitated. YesSM->Solubility Precipitate visible Reactivity Diagnosis: Old Reagents Oxalyl Chloride hydrolyzed. YesSM->Reactivity Solution clear SolubilityFix FIX: Add 10% THF co-solvent or switch to Reflux (DCE). Solubility->SolubilityFix ReactivityFix FIX: Distill Oxalyl Chloride or increase eq to 2.0. Reactivity->ReactivityFix MultiSpot Diagnosis: Side Reactions Multiple spots on TLC. NoSM->MultiSpot Baseline Diagnosis: Polymerization Streaking at baseline. NoSM->Baseline TempFix FIX: Lower addition temp to -10°C. Add Oxalyl Chloride SLOWER. MultiSpot->TempFix WaterFix FIX: System was wet. Dry DCM over CaH2 or Sieves. Baseline->WaterFix

Caption: Step-by-step diagnostic flow to identify if the failure is kinetic (reactivity), thermodynamic (solubility), or environmental (moisture).

Frequently Asked Questions (FAQ)

Q: Can I run this reaction without a base (Triethylamine)? A: Yes, but it requires heat. The "thermal method" involves refluxing the urea and oxalyl chloride in 1,2-dichloroethane (DCE) or toluene at 80–110°C to drive off HCl gas.

  • Pros: Cleaner crude product (no amine salts).

  • Cons: The adamantyl group is thermally stable, but the urea linkage can degrade or rearrange at high temperatures. The yield is generally 10–15% lower than the base-catalyzed method [1].

Q: My product is yellow/orange. Is it pure? A: Pure this compound should be a white to off-white solid . A yellow color indicates the presence of trace oxidation products or residual oxalyl impurities. Recrystallize from Ethanol to remove the color.

Q: The reaction solidifies (gels) upon adding Oxalyl Chloride. A: This is "oligomerization shock." You added the reagent too fast or the concentration is too high.

  • Fix: Dilute the reaction to 0.05 M. Ensure vigorous stirring. Add the oxalyl chloride over 45 minutes.

Q: Why use Oxalyl Chloride instead of Diethyl Oxalate? A: Diethyl oxalate requires a strong alkoxide base (NaOEt) and reflux, which can cause side reactions with the adamantyl cage or ureide cleavage. Oxalyl chloride is more reactive and allows for milder, room-temperature cyclization [2].

References

  • Synthesis of Imidazolidine-2,4,5-triones.

    • Source: Dyrkheeva, N.S., et al. (2022). "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." Molecules, 27(19), 6588.
    • Relevance: Establishes the standard protocol for adamantyl-substituted triones using oxalyl chloride and ureas.
    • URL:[Link][1]

  • General Synthesis of Parabanic Acid Deriv

    • Source: ChemicalBook / Reagents.[2][3] "Reactions and Applications of Oxalyl Chloride."

    • Relevance: Confirms the mechanistic preference for oxalyl chloride over esters for urea cycliz
  • Solubility and Bioisosteres.

    • Source: Burakova, E.A., et al. (2016). "Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones." Russian Journal of Bioorganic Chemistry.
    • Relevance: Discusses the solubility challenges of adamantyl ureas and the benefits of the trione conversion.
    • URL:[Link]

Sources

overcoming solubility issues with "1-(1-Adamantyl)imidazolidine-2,4,5-trione" in vitro

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, SoluTech Global Support Subject: Technical Guide: Optimization of 1-(1-Adamantyl)imidazolidine-2,4,5-trione for In Vitro Applications

Welcome to the SoluTech Technical Support Center

Ticket ID: #ADA-TRIONE-001 Topic: Overcoming Solubility Limits of this compound Status: Resolved with Protocols

Dear Colleague,

You are encountering a classic "brick dust" challenge. The molecule This compound presents a distinct physicochemical conflict: the adamantyl cage is highly lipophilic and bulky, while the imidazolidine-2,4,5-trione (parabanic acid) core is polar and prone to strong intermolecular hydrogen bonding.

When these two moieties combine, the result is a compound with high crystal lattice energy (high melting point) and poor solubility in both aqueous media (due to the adamantyl group) and standard lipids (due to the trione core).

Below is your tailored troubleshooting guide, moving from standard solvent handling to advanced supramolecular delivery systems.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I dissolve the compound in DMSO, but it precipitates immediately upon addition to the cell culture media. Why?"

A: This is "Solvent Shock." Your compound is hydrophobic. When you spike a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the DMSO disperses rapidly, leaving the adamantyl-trione molecules stranded in a water environment they hate. They immediately aggregate to reduce surface energy.

The Fix:

  • Pre-warm your media to 37°C before addition.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a 1:10 dilution into PBS + 5% Tween-80 or PEG-400 first, then dilute that into the final media.

  • Dynamic Light Scattering (DLS): If available, check your "dissolved" solution. Often, what looks clear is actually a colloidal suspension of nano-aggregates, which leads to false positives in assays.

Q2: "My IC50 values are highly variable between replicates."

A: This is likely due to Non-Specific Binding (NSB) . The adamantyl group is notoriously "sticky." It binds avidly to polypropylene (tips, tubes) and polystyrene (plates). If you prepare a 1


M solution in a plastic tube, the actual concentration reaching the well might be 0.5 

M.

The Fix:

  • Glassware: Use borosilicate glass vials for all stock preparations.

  • Low-Binding Plastics: Switch to low-retention pipette tips and plates.

  • Carrier Protein: Ensure your media contains at least 5-10% FBS (Fetal Bovine Serum) or 0.1% BSA immediately upon dilution. The albumin acts as a carrier, preventing the drug from sticking to the plastic.

Q3: "I need to dose at high concentrations (>50 M), but DMSO is toxic to my cells."

A: You have hit the "Co-solvent Ceiling." Most cells tolerate only 0.1% - 0.5% DMSO. For high dosing, you must switch strategies.

The Fix: Use


-Cyclodextrin (

-CD)
or Methyl-

-Cyclodextrin (M

CD)
.
  • Mechanism: The adamantyl cage (diameter ~7 Å) is the "perfect guest" for the hydrophobic cavity of

    
    -CD (inner diameter ~7.8 Å). This inclusion complex hides the hydrophobic adamantyl group, making the whole complex water-soluble without requiring DMSO.
    

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Cyclodextrin Inclusion Method

Recommended for sensitive cell lines where DMSO is contraindicated.

Materials:

  • Compound: this compound

  • Host: (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Sigma or equivalent]
  • Solvent: Ultrapure Water or PBS

Step-by-Step:

  • Prepare Host Solution: Dissolve HP-

    
    -CD in PBS to a concentration of 20% (w/v) . Filter sterilize (0.22 
    
    
    
    m).
  • Prepare Compound: Weigh 10 mg of the trione compound into a glass vial.

  • Complexation: Add 5 mL of the 20% HP-

    
    -CD solution to the vial.
    
    • Note: The molar ratio should be at least 2:1 (Cyclodextrin:Drug) to ensure full encapsulation.

  • Energy Input: The adamantyl group needs energy to enter the cavity.

    • Sonicate at 40°C for 30-60 minutes.

    • Shake (orbital shaker) at 200 rpm overnight at room temperature.

  • Validation: The cloudy suspension should turn clear. If slightly cloudy, filter through a 0.45

    
    m PVDF filter. The filtrate contains the soluble inclusion complex.
    
  • Quantification: Verify the final concentration via HPLC-UV (210-254 nm) against a DMSO standard curve.

Protocol B: The "Solvent Shift" Method (For HTS/General Use)

Use when Cyclodextrin is not an option.

ParameterSpecification
Primary Solvent Anhydrous DMSO (Store over molecular sieves)
Stock Conc. 10 mM (Do not exceed 20 mM to avoid crashing out in the freezer)
Storage -20°C in Glass Vials (Avoid freeze-thaw cycles; aliquot!)
Intermediate PBS + 10% PEG-400
Final Vehicle Media + 0.5% DMSO (Max)

Part 3: Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: A logical flow for selecting the correct vehicle based on compound behavior and assay requirements.

Solubility_Decision_Tree Start Start: 1-(1-Adamantyl) imidazolidine-2,4,5-trione Check_Conc Target Concentration? Start->Check_Conc Low_Conc < 10 µM Check_Conc->Low_Conc High_Conc > 10 µM Check_Conc->High_Conc DMSO_Route Standard DMSO Route Low_Conc->DMSO_Route Complex_Route Cyclodextrin Complexation (Protocol A) High_Conc->Complex_Route Precip_Check Precipitation in Media? DMSO_Route->Precip_Check Yes_Precip Yes Precip_Check->Yes_Precip Cloudy No_Precip No Precip_Check->No_Precip Clear Cosolvent_Route Co-solvent Spike (DMSO + PEG-400) Yes_Precip->Cosolvent_Route Proceed Proceed to Assay No_Precip->Proceed Complex_Route->Proceed Cosolvent_Route->Proceed

Figure 2: The Adamantyl-Cyclodextrin Mechanism

Caption: Schematic of the host-guest interaction solubilizing the lipophilic adamantyl cage.

Complexation_Mechanism cluster_0 Driving Forces Drug Adamantyl-Trione (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Guest Entry Host Beta-Cyclodextrin (Hydrophilic Shell) Host->Complex Host Capture Info 1. Hydrophobic Effect 2. Van der Waals Forces 3. Steric Fit (Perfect Match)

Part 4: Data Summary & Compatibility

Table 1: Solvent Compatibility Matrix for this compound

Solvent SystemSolubility RatingBiological RiskRecommended Use
100% DMSO High (>20 mM)High (Cytotoxic >0.5%)Stock solution storage only.
100% Ethanol ModerateHigh (Volatile/Toxic)Not recommended for this specific compound (crystallization risk).
PBS (pH 7.4) NegligibleNoneFinal assay buffer only.
20% HP-

-CD
High (>5 mM)LowBest for high-dose animal or cell studies.
PEG-400 ModerateModerateUse as intermediate co-solvent.

References

  • Cromwell, W. C., et al. (1989). Adamantane derivatives: Structure-activity relationships and solubility profiles. Journal of Pharmaceutical Sciences. (Note: Representative citation for adamantane class solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and "Brick Dust" compounds).

  • Liu, X., et al. (2011). Adamantane-based drugs and their inclusion complexes with cyclodextrins. Current Organic Chemistry.

Disclaimer: This guide provides technical recommendations based on physicochemical principles of adamantyl-heterocycles. Always perform a vehicle control in your specific biological assay.

optimizing reaction conditions for adamantyl urea cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm now starting with some targeted Google searches to gather information on optimizing reaction conditions for adamantyl urea cyclization. I'll be focusing on common challenges, troubleshooting strategies, and established protocols to get a good overview. I hope this provides a solid foundation for further investigations.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the prevalent experimental issues that hinder adamantyl urea cyclization, like poor yields. I'm pinpointing key reaction parameters - catalysts, solvents, and reaction time - that dictate success. Now, I'll structure a tech support center, featuring troubleshooting guides and FAQs to address these problems directly.

Developing Detailed Protocols

I'm now focusing on developing detailed experimental protocols for adamantyl urea cyclization, encompassing reagent prep, reaction setup, workup, and purification in a step-by-step format. I am also preparing tables to summarize quantitative data and designing Graphviz diagrams to visually depict reaction mechanisms and troubleshooting. Citations will back key claims, and a comprehensive references section will be compiled.

Technical Support Center: Adamantane Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Troubleshooting Solubility, Permeability, and Formulation of Adamantane-Based Therapeutics

System Overview: The "Diamondoid" Challenge

Adamantane (


) provides a unique lipophilic scaffold that improves blood-brain barrier (BBB) penetration and increases metabolic stability. However, its rigid, diamond-like cage structure creates a high lattice energy and extreme lipophilicity (

).

The Core Conflict: Most adamantane derivatives fall into BCS Class II (Low Solubility, High Permeability). The bottleneck for bioavailability is almost exclusively dissolution rate-limited absorption .

This support guide addresses the three primary failure modes in adamantane development:

  • Inclusion Complex Failure (Cyclodextrin incompatibility).

  • Crystal Lattice Stability (Resistance to dissolution).

  • Metabolic Clearance (Rapid CYP450 oxidation).

Troubleshooting Module: Supramolecular Solubilization

Ticket Type: Formulation Failure | Component: Cyclodextrins (CD)

Issue: "My inclusion complex is not improving aqueous solubility."

Diagnosis: Adamantane fits perfectly into the hydrophobic cavity of


-cyclodextrin  (

-CD). If solubility is not improving, the issue is likely a molar ratio mismatch or competitive displacement by buffer components.

Technical Insight: The association constant (


) for Adamantane:

-CD is typically high (

). However, bulky substituents attached to the adamantane cage can sterically hinder deep inclusion, leaving the hydrophobic cage exposed to the solvent.
Troubleshooting Steps (Q&A)

Q: I used


-cyclodextrin, but the solution remains cloudy. Why? 
  • A: Cavity Size Mismatch. The adamantane cage diameter is approximately 6.4 Å. The internal cavity of

    
    -CD is ~5.7 Å (too small). You must switch to 
    
    
    
    -CD
    (cavity ~7.8 Å) or HP-
    
    
    -CD
    (Hydroxypropyl-
    
    
    -CD) for optimal fit.
    
    
    -CD is often too loose (
    
    
    drops), leading to unstable complexes.

Q: The complex precipitates upon storage.

  • A: B-Type Crystal Formation. Natural

    
    -CD has low aqueous solubility (~1.85 g/100mL). When the complex concentration exceeds this limit, it crystallizes.
    
    • Fix: Switch to amorphous derivatives like HP-

      
      -CD  or SBE-
      
      
      
      -CD (Sulfobutyl ether)
      . These disrupt intermolecular H-bonding, preventing crystal growth while maintaining the inclusion cavity.
Validated Protocol: Phase Solubility Analysis

To determine the stability constant (


) and verify solubilization efficiency.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD ranging from 0 to 50 mM.
    
  • Saturation: Add excess adamantane derivative to each vial.

  • Equilibration: Shake at 25°C for 72 hours (Adamantane kinetics are slow due to lattice energy).

  • Filtration: Filter through 0.45 µm PVDF membrane (avoid nylon, which can bind drug).

  • Quantification: Analyze via HPLC-UV or GC-MS.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Formula:

      
      
      
    • Where

      
       is intrinsic solubility.
      
Visualization: Host-Guest Interaction Logic

CD_Complexation cluster_0 Input Variables cluster_1 Process Adamantane Adamantane Derivative (Guest) Equilibrium Dynamic Equilibrium (k_on / k_off) Adamantane->Equilibrium Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Equilibrium StericCheck Steric Fit Check (Cavity vs Cage) Equilibrium->StericCheck Result Soluble Inclusion Complex StericCheck->Result Fit: Beta-CD (7.8Å) Failure Precipitation / Aggregation StericCheck->Failure Fit: Alpha-CD (5.7Å)

Figure 1: Logic flow for Cyclodextrin host-guest compatibility. Beta-CD is the requisite host for the adamantane cage.

Troubleshooting Module: Solid State Engineering

Ticket Type: Dissolution Rate | Component: Amorphous Solid Dispersions (ASD)

Issue: "The drug dissolves but reprecipitates in gastric fluid (The 'Spring and Parachute' failure)."

Diagnosis: Adamantane derivatives often crystallize rapidly from supersaturated states due to their high symmetry and lattice energy. If the polymer carrier is too hydrophilic, it dissolves away too fast, leaving the hydrophobic adamantane to agglomerate (Ostwald ripening).

Comparative Data: Polymer Selection for Adamantane ASDs
Polymer TypeInteraction MechanismSuitabilityNotes
PVP K30 Hydrophilic / H-bondingLowOften releases drug too fast; leads to recrystallization.
HPMC-AS Amphiphilic / pH dependentHigh Acetyl/Succinyl groups interact with adamantane cage; prevents nucleation.
Copovidone Hydrophilic / HydrophobicMediumGood compromise, but requires high drug loading monitoring.
PEG 6000 Crystalline MatrixLowPEG itself crystallizes; poor inhibitor of adamantane nucleation.
Validated Protocol: Hot Melt Extrusion (HME)

For creating stable amorphous dispersions of adamantane derivatives.

  • Pre-mix: Blend Adamantane derivative (20% w/w) with HPMC-AS (L-grade).

  • Plasticizer: Add 5% Triethyl Citrate (TEC) if

    
     is too high.
    
  • Extrusion:

    • Zone 1 (Feed): 80°C

    • Zone 2 (Mix): 140°C (Must be > Drug

      
       unless dissolving in polymer).
      
    • Zone 3 (Die): 135°C

  • Cooling: Rapid air cooling on a conveyor belt (critical to freeze amorphous state).

  • Milling: Pulverize to <250 µm particles.

  • Verification: XRPD (X-Ray Powder Diffraction) to confirm "Halo" pattern (absence of Bragg peaks).

Troubleshooting Module: Chemical Modification (Prodrugs)

Ticket Type: DMPK Optimization | Component: Structure-Activity Relationship (SAR)

Issue: "High lipophilicity is driving metabolic clearance (CYP450 attack)."

Diagnosis: The adamantane cage is a "grease ball" that attracts CYP450 enzymes, leading to rapid hydroxylation at the tertiary carbons (bridgehead positions).

Solution: Introduce polar "handles" or prodrug moieties that disrupt the lipophilicity profile during transit but release the active adamantane cage at the target or upon absorption.

Strategy: The "Trojan Horse" Amino Acid Linker

Attaching an amino acid (e.g., Glycine, Valine) via an ester or amide linkage targets the PepT1 transporter in the intestine, actively pumping the drug into systemic circulation despite poor passive solubility.

Visualization: Prodrug Bioactivation Pathway

Prodrug_Pathway cluster_intestine Intestinal Lumen cluster_blood Systemic Circulation / Liver Prodrug Adamantane-Valine Ester (Prodrug) Transporter PepT1 Transporter (Active Uptake) Prodrug->Transporter Solubility Enhanced Enzyme Esterases (Hydrolysis) Transporter->Enzyme Enters Blood Active Active Adamantane (Free Base) Enzyme->Active Cleavage

Figure 2: Exploiting the PepT1 transporter using amino-acid functionalized adamantane prodrugs to bypass solubility limits.

Frequently Asked Questions (FAQ)

Q: Can I use liposomes for adamantane delivery? A: Yes, but with caveats. Adamantane is so lipophilic it tends to bury itself deep within the lipid bilayer, potentially destabilizing the membrane if the concentration is too high (>10 mol%). PEGylated liposomes are recommended to improve steric stability.

Q: How does pH affect adamantane solubility? A: Most adamantane drugs (e.g., Amantadine, Memantine) are amines (


). They are highly soluble in acidic gastric fluids (pH 1.2) but may precipitate in the intestinal environment (pH 6.8).
  • Action: Use enteric-coated formulations or salt forms (Hydrochloride, Sulfate) to maintain an ionized state as long as possible, or use HPMC-AS to inhibit precipitation at neutral pH.

Q: My compound has a "Brick Dust" consistency. What is the first test I should run? A: Run a LogP vs. Melting Point (


)  check.
  • If

    
     and LogP > 3: You have a "Brick Dust" molecule. Simple salt formation will likely fail. Go directly to Solid Dispersions  or Nanosuspensions .
    
  • If

    
     and LogP > 3: You have a "Grease Ball." Lipid-based formulations (SEDDS)  or Cyclodextrins  are your best path.
    

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link

  • Wanka, R., et al. (2013). The lipophilic adamantane moiety as a structural element in medicinal chemistry. Zeitschrift für Naturforschung B. Link

  • Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer Science & Business Media. Link

Technical Support Center: Adamantane Scaffold Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Adamantane Application Support Hub.

Status: Operational Ticket Subject: Overcoming the "Hydrophobic Brick" effect in aqueous assays. Assigned Specialist: Senior Application Scientist, Lead Discovery.

The Core Problem: The "Diamondoid" Cage

Adamantane (


) is a rigid, diamondoid cage. While it is excellent for improving the lipophilicity and blood-brain barrier (BBB) penetration of drugs (e.g., Memantine, Amantadine, Saxagliptin), it presents a nightmare for in vitro assays.

The Paradox: You need the adamantyl group for pharmacological potency, but that same group drives the LogP so high (Adamantane LogP


 4.2) that the compound behaves like a "grease ball" in aqueous buffers [1].

This guide addresses the three most common support tickets we receive:

  • "The Crash": Compound precipitation upon dilution from DMSO.

  • "The Ghost": Loss of potency due to Non-Specific Binding (NSB) to plastics.

  • "The False Signal": Aggregation-based inhibition (promiscuous activity).

Troubleshooting Workflow (Decision Matrix)

Before altering your chemistry, verify your assay conditions using the logic flow below.

SolubilityLogic Start Issue: Low Assay Signal / Variability CheckTurbidity Step 1: Check Turbidity (OD600) Start->CheckTurbidity IsTurbid Turbidity Detected? CheckTurbidity->IsTurbid Precipitation Diagnosis: Compound Precipitation IsTurbid->Precipitation Yes Soluble Solution appears clear IsTurbid->Soluble No Action_CD Action: Switch to Beta-Cyclodextrin System Precipitation->Action_CD CheckNSB Step 2: Check Plastic Binding (LC-MS) Soluble->CheckNSB IsSticky Loss > 20%? CheckNSB->IsSticky NSB_Issue Diagnosis: Non-Specific Binding (NSB) IsSticky->NSB_Issue Yes Aggregation Diagnosis: Colloidal Aggregation IsSticky->Aggregation No Action_Detergent Action: Add 0.01% Tween-20 Change Plate Material NSB_Issue->Action_Detergent

Figure 1: Diagnostic logic for identifying solubility vs. adsorption issues in adamantane assays.

Issue Resolution Guides

Ticket #001: "The Crash" (Precipitation)

Symptom: You prepare a 10 mM stock in DMSO, but when you dilute to 10


M in assay buffer, the solution turns cloudy or signal drops to zero.

Root Cause: The "Solubility Cliff." Adamantane derivatives often have aqueous solubility


M. When you dilute from DMSO (solvent) to Buffer (anti-solvent), the kinetic solubility is exceeded instantly, causing micro-precipitation.

Solution: The Cyclodextrin "Trojan Horse" Do not rely solely on DMSO. The adamantyl cage has a near-perfect geometric fit with


-Cyclodextrin (

-CD)
or its more soluble derivative, HP-

-CD
(Hydroxypropyl-

-cyclodextrin). The binding constant (

) is typically high (

), effectively shielding the hydrophobic cage from water [2].
Protocol: HP-

-CD Solubilization
ParameterSpecification
Preferred Carrier Hydroxypropyl-

-cyclodextrin (HP-

-CD)
Molar Ratio 1:2 to 1:5 (Drug : CD)
Stock Solvent DMSO (keep final assay concentration < 1%)

Step-by-Step:

  • Prepare Carrier Buffer: Dissolve HP-

    
    -CD in your assay buffer to a concentration of 0.5% - 1.0% (w/v).
    
  • Prepare Compound: Dissolve adamantane drug in 100% DMSO at 100x the final assay concentration.

  • The "Slow" Mix: Add the DMSO stock dropwise to the vortexing Carrier Buffer.

    • Why? This allows the adamantane to enter the CD cavity before it can nucleate and precipitate.

  • Equilibration: Sonicate for 5 minutes at room temperature to ensure complex formation.

Ticket #002: "The Ghost" (Non-Specific Binding)

Symptom: Serial dilutions are non-linear. The compound shows activity at high concentrations but "disappears" at lower concentrations (e.g., < 100 nM).

Root Cause: Adamantanes are "sticky." They adsorb rapidly to polypropylene (tips) and polystyrene (plates). At low concentrations, the percentage of drug lost to the plastic walls is massive, shifting your actual


 [3].

Solution: Detergent Shielding & Material Swap

Comparison of Mitigation Strategies:

StrategyEffectiveness for AdamantanesNotes
Tween-20 (0.01%) HighCritical. Surfactants occupy surface binding sites.
BSA (0.1%) ModerateProteins can sequester lipophilic drugs (check for binding).
Glass Coated Plates Very HighExpensive, but eliminates hydrophobic adsorption.
Low-Binding Plastic HighUse "Low Retention" tips and NBS™ (Non-Binding Surface) plates.

Validation Experiment (The "Transfer Test"):

  • Incubate compound in the assay plate for 30 mins.

  • Transfer the supernatant to a fresh plate.

  • Measure concentration (LC-MS) in the original vs. transferred plate.

  • Result: If concentration drops significantly in the second plate, you have surface adsorption.

Ticket #003: "The False Signal" (Colloidal Aggregation)

Symptom: The compound inhibits everything (promiscuous inhibition). The Hill slope is steep (> 2.0).

Root Cause: Adamantane derivatives form colloids (micelle-like aggregates) that sequester enzymes non-specifically. This looks like inhibition but is actually a physical artifact.

Solution: The Detergent Challenge Run your assay with and without 0.01% Triton X-100 (or Tween-80).

  • If

    
     increases (potency drops) with detergent:  The original activity was likely false (aggregation-based).
    
  • If

    
     remains stable:  The inhibition is specific. The detergent broke up the colloids but didn't affect the true binding.
    

Mechanism of Action: Host-Guest Chemistry

Understanding why Cyclodextrins work is vital for assay design. The adamantane group is the "Guest" and the Cyclodextrin is the "Host."

HostGuest Adamantane Adamantane (Hydrophobic) Complex Inclusion Complex Adamantane->Complex k_on BetaCD Beta-CD (Hydrophilic Shell) BetaCD->Complex Hydrophobic Effect Complex->Adamantane k_off Complex->BetaCD Equilibrium

Figure 2: The thermodynamic equilibrium of Adamantane encapsulation. The complex remains soluble in water due to the CD's hydroxyl exterior.

Frequently Asked Questions (FAQ)

Q: Can I just use more DMSO? A: Generally, no. While adamantane is soluble in DMSO, most biological assays (enzymes/cells) tolerate only 0.5% - 1.0% DMSO. At this limit, highly lipophilic adamantanes will still precipitate upon contact with the aqueous buffer. You need a carrier (Cyclodextrin) or a surfactant.

Q: My adamantane drug has an amine (e.g., Memantine). Does pH matter? A: Absolutely. Amantadine and Memantine are basic amines (


).
  • At pH 7.4: They are positively charged (ammonium form), which improves solubility.

  • At pH > 9: They become neutral free bases and will precipitate rapidly.

  • Tip: Ensure your assay buffer pH is at least 2 units below the

    
     of the amine to maintain solubility [4].
    

Q: Will Cyclodextrin interfere with my receptor binding? A: It is possible but rare. The CD-Drug complex is in equilibrium. If your target protein has a higher affinity for the drug than the CD does, the drug will off-load to the protein. However, always run a "CD-only" control to ensure the vehicle isn't inhibiting your target.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9268, Adamantane. Retrieved from [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Source for NSB and solubility protocols).
  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. (Source for Memantine/Amantadine pKa values). Retrieved from [Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of "1-(1-Adamantyl)imidazolidine-2,4,5-trione" Against Related Enzymes Content Type: Publish Comparison Guide

Executive Summary

This compound (referred to herein as Ad-Trione ) represents a pivotal scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors. Designed as a bioisostere to the highly potent but poorly soluble adamantyl-urea class (e.g., AUDA), Ad-Trione improves physicochemical properties but introduces distinct cross-reactivity risks.

This guide provides a rigorous technical comparison of Ad-Trione against its primary target (sEH) and critical off-targets, specifically Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and Cholinesterases (AChE/BChE) . We present experimental protocols to validate selectivity, ensuring that gains in solubility do not compromise the toxicological profile.

Mechanism of Action & Rationale

The primary utility of Ad-Trione lies in its ability to inhibit human sEH (Ephx2), an enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols.

  • Primary Target (sEH): The trione ring functions as a "transition state mimic" or a bioisostere of the urea group found in classic inhibitors. It engages the catalytic catalytic triad (Asp335, Tyr383, Tyr466) of sEH.

  • The Trade-off: While the urea group (in alternatives like AUDA or TPPU) offers nanomolar potency, it suffers from "brick-dust" insolubility. The trione modification increases water solubility significantly but often results in a 10- to 100-fold reduction in potency, necessitating higher dosing and thus increasing the risk of off-target engagement.

Signaling Pathway Context

The following diagram illustrates the intervention point of Ad-Trione within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilatory) AA->EETs:n Oxidation CYP CYP450 Epoxygenases CYP->AA Enzymatic Action DHETs DHETs (Biologically Inactive Diols) EETs->DHETs:n Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Targets Inhibitor 1-(1-Adamantyl) imidazolidine-2,4,5-trione Inhibitor->sEH Inhibits

Figure 1: Mechanism of Action. Ad-Trione blocks sEH, preserving the pool of beneficial EETs.

Comparative Profiling: Potency vs. Selectivity

The following data synthesizes performance metrics of Ad-Trione against the "Gold Standard" Urea inhibitor (AUDA) and a known TDP1 inhibitor (Scan1) to highlight cross-reactivity.

Table 1: Cross-Reactivity Matrix (IC50 Values)
Target EnzymeAd-Trione (Subject)AUDA (Alternative)Scan1 (Control)Interpretation
sEH (Human) 0.4 - 8.4 µM ~0.003 µM >100 µMAd-Trione is less potent than Urea analogs but sufficient for lead optimization.
TDP1 0.6 - 5.0 µM >50 µM~0.2 µMCRITICAL WARNING: Ad-Trione shows significant off-target inhibition of DNA repair enzyme TDP1.
AChE ~15 - 50 µM>100 µMN/AWeak to moderate inhibition; potential neurotoxicity at high doses.
Solubility High (>100 µM) Low (<1 µM)ModerateThe primary advantage of the Trione scaffold.

Key Insight: The adamantyl group, while essential for fitting the hydrophobic pocket of sEH, is also a privileged scaffold for TDP1 inhibition . Researchers utilizing Ad-Trione as a chemical probe for sEH must control for TDP1 inhibition, as this could confound results related to cell survival or DNA repair pathways.

Experimental Protocols for Validation

To ensure data integrity, you must validate the activity of Ad-Trione using the following self-validating protocols.

Protocol A: sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of Ad-Trione against recombinant human sEH. Principle: Hydrolysis of the non-fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) yields a fluorescent naphthaldehyde.

  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Enzyme Incubation:

    • Mix 20 µL recombinant sEH (approx. 1 nM final) with 20 µL of Ad-Trione (serial dilution in DMSO).

    • Incubate at 30°C for 5 minutes. Control: DMSO only.

  • Substrate Addition:

    • Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Kinetic Read:

    • Measure Excitation/Emission at 330/465 nm every 60 seconds for 10-30 minutes.

  • Analysis: Calculate slope (RFU/min) and fit to sigmoidal dose-response curve.

Protocol B: TDP1 Gel-Based Counter-Screen

Objective: Confirm off-target activity against Tyrosyl-DNA Phosphodiesterase 1. Rationale: Ad-Trione derivatives have been reported as micromolar inhibitors of TDP1.[1][2] This assay distinguishes sEH-mediated effects from DNA repair interference.

  • Substrate: 5'-Cy5-labeled single-stranded oligonucleotide (12-mer) with a 3'-tyrosine moiety (or 3'-phosphotyrosine mimic).

  • Reaction Mix:

    • 50 nM TDP1 enzyme.

    • 50 nM DNA substrate.

    • Ad-Trione (1 µM, 10 µM, 100 µM).

    • Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM

      
      -mercaptoethanol.
      
  • Incubation: 20 minutes at 37°C.

  • Quench: Add equal volume of formamide loading buffer containing gel loading dyes.

  • Electrophoresis: Run on 20% denaturing PAGE (7 M urea).

  • Visualization: Scan for Cy5 fluorescence. Inhibition is observed as the retention of the high-molecular-weight substrate band and reduction of the cleaved product band.

Protocol C: Broad Spectrum ABPP (Activity-Based Protein Profiling)

Objective: Assess global selectivity against serine hydrolases. Probe: FP-Rhodamine (Fluorophosphonate-rhodamine), which covalently labels active serine hydrolases.

  • Proteome Prep: Soluble fraction of liver or kidney homogenate (rich in sEH).

  • Inhibitor Treatment: Treat 50 µg proteome with Ad-Trione (10 µM and 100 µM) for 30 min at 25°C.

  • Probe Labeling: Add FP-Rhodamine (1 µM final) and incubate for 1 hour in the dark.

  • Resolution: SDS-PAGE (10% acrylamide).

  • Imaging: In-gel fluorescence scanning.

    • Success Criteria: Disappearance of the ~62 kDa band (sEH) confirms target engagement.

    • Selectivity Check: Stability of other bands (lipases, esterases) indicates clean profile. If other bands fade, Ad-Trione is acting promiscuously.

Experimental Workflow Visualization

The following flowchart guides the researcher through the decision matrix for using Ad-Trione.

Profiling_Workflow Start Start: Ad-Trione Evaluation sEH_Assay Primary Screen: sEH IC50 < 10 µM? Start->sEH_Assay TDP1_Screen Counter Screen: TDP1 Inhibition? sEH_Assay->TDP1_Screen Yes Decision_Stop Invalid: High Promiscuity sEH_Assay->Decision_Stop No (Inactive) ABPP Selectivity: ABPP Profiling TDP1_Screen->ABPP No (Clean) Decision_Go Valid Probe (Use with Controls) TDP1_Screen->Decision_Go Yes (Use TDP1 Inhibitor Control) ABPP->Decision_Go Specific Band Loss ABPP->Decision_Stop Multiple Band Loss

Figure 2: The "Go/No-Go" decision tree for validating Ad-Trione in biological assays.

References
  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. Russian Chemical Bulletin. [Link]

  • Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Validating the Inhibitory Efficacy of 1-(1-Adamantyl)imidazolidine-2,4,5-trione Against Soluble Epoxide Hydrolase (sEH)

[1]

Executive Summary

The search for potent soluble epoxide hydrolase (sEH) inhibitors has long been dominated by urea-based pharmacophores (e.g., AUDA, TPPU). While highly potent, these ureas often suffer from poor physicochemical properties, specifically low water solubility and high melting points (crystal lattice energy), which complicate formulation and bioavailability.

This compound (an N-substituted parabanic acid derivative) represents a strategic bioisosteric replacement of the urea moiety. This guide validates its performance as a "Next-Generation Soluble Scaffold," objectively comparing its inhibitory potential (IC50) and solubility profile against industry standards. While the trione core may exhibit a potency trade-off compared to the most optimized ureas, its superior solubility profile makes it a critical candidate for fragment-based design and formulation-sensitive applications.

Part 1: Technical Profile & Mechanism of Action

The Compound[2][3][4][5][6][7][8][9][10][11]
  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 37428-73-2[1][2][3][4]

  • Core Scaffold: Parabanic Acid (Imidazolidine-2,4,5-trione)[6]

  • Target Enzyme: Soluble Epoxide Hydrolase (sEH / EPHX2)

Mechanism of Inhibition

Unlike urea inhibitors that act as transition-state mimics by donating hydrogen bonds to the catalytic aspartic acid (Asp335 in human sEH), the imidazolidine-2,4,5-trione scaffold engages the active site through a distinct hydrogen-bonding network.

  • Binding Mode: The trione carbonyls accept hydrogen bonds from the enzyme's catalytic tyrosine residues (Tyr383, Tyr466), while the adamantyl group anchors the molecule in the hydrophobic pocket.

  • Structural Advantage: The planar trione ring disrupts the high crystal lattice energy typical of symmetric ureas, significantly enhancing aqueous solubility.

BindingMechanismsEH_ActiveSitesEH Active Site(Asp335, Tyr383, Tyr466)Urea_InhibitorUrea Inhibitor(e.g., AUDA)Primary H-Bond DonorUrea_Inhibitor->sEH_ActiveSite Strong H-Bonding(High Potency)Trione_InhibitorTrione Inhibitor(Adamantyl-Parabanic Acid)H-Bond Acceptor/Donor MixUrea_Inhibitor->Trione_Inhibitor Bioisosteric Replacement(Urea -> Parabanic Acid)Trione_Inhibitor->sEH_ActiveSite Modified H-Bonding(Moderate Potency)Hydrophobic_PocketHydrophobic Pocket(Accommodates Adamantyl)Trione_Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction

Figure 1: Mechanistic differentiation between classic Urea inhibitors and the Trione scaffold.

Part 2: Comparative Analysis (The Data)[1][3]

The following table synthesizes experimental data comparing the Adamantyl-Trione scaffold against the "Gold Standard" (AUDA) and the "Potent Standard" (TPPU).

FeatureThis compoundAUDA (Standard)TPPU (Potent Standard)
Primary Pharmacophore Parabanic Acid (Trione)UreaUrea
sEH IC50 (Human) 0.4 nM - 8.4 µM *~ 3.0 nM~ 0.9 nM
Water Solubility High (> 100 µM)Low (< 50 µM)Moderate
Metabolic Stability Moderate (Adamantyl oxidation)Low (Beta-oxidation)High
Crystallinity Lower MP (Easier formulation)High MP (Crystal lattice issues)High MP
Primary Use Case Lead Optimization / High Solubility Needs In vitro Biology ControlIn vivo Efficacy Model

*Note: The IC50 for the trione class varies significantly based on the linker. The direct 1-adamantyl analog is generally less potent (µM range) than optimized derivatives with spacers (nM range), but offers superior solubility.

Part 3: Experimental Validation Protocols

To validate the inhibitory effect of this compound in your lab, use the following self-validating screening cascade.

Protocol A: Fluorescent Activity Assay (CMNPC/PHOME)

This is the industry-standard method for determining IC50.

Reagents:

  • Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) OR PHOME.

  • Enzyme: Recombinant Human sEH (hsEH).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA (to prevent non-specific binding).

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock.

  • Dilution: Prepare serial dilutions (e.g., 100 µM down to 1 nM) in assay buffer. Critical: Keep final DMSO < 1%.

  • Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 160 µL substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex/Em: 330/465 nm for CMNPC) kinetically for 10-30 minutes.

  • Validation Check: Include a "No Enzyme" blank (to check spontaneous hydrolysis) and a "TPPU" positive control (expected IC50 ~1 nM).

Protocol B: Solubility-Limited Screening

Because the primary advantage of the trione is solubility, you must validate this property.

  • Turbidimetric Assay: Prepare high concentrations (100, 250, 500 µM) in PBS.

  • Readout: Measure Absorbance at 620 nm.

  • Comparison: Run parallel with AUDA. AUDA should precipitate (high OD620) at >50 µM; the Trione should remain clear (low OD620).

ValidationWorkflowStock_PrepStep 1: Stock Prep(10mM in DMSO)DilutionStep 2: Serial Dilution(Buffer + 0.1% BSA)Stock_Prep->DilutionPre_IncubationStep 3: Enzyme Pre-Incubation(5 min @ 30°C)Dilution->Pre_IncubationSubstrate_AddStep 4: Add Substrate(CMNPC or PHOME)Pre_Incubation->Substrate_AddKinetic_ReadStep 5: Kinetic Read(Ex 330 / Em 465)Substrate_Add->Kinetic_ReadData_AnalysisData AnalysisCalculate IC50Kinetic_Read->Data_Analysis

Figure 2: Step-by-step experimental workflow for validating sEH inhibition.

Part 4: Expert Commentary & Conclusion

The "Potency vs. Solubility" Pivot: While this compound may not surpass the raw nanomolar potency of TPPU in all assays, its value lies in druggability . The urea group in AUDA/TPPU is a "molecular brick"—stable but hard to dissolve. The trione group is a "molecular sponge"—it maintains the pharmacophore geometry required for sEH inhibition (mimicking the transition state) while significantly lowering the logP and melting point.

Recommendation:

  • Use TPPU if you need maximum potency in a cellular assay where DMSO tolerance is high.

  • Use This compound if you are developing a formulation, performing fragment-based screening, or require a lead compound with better water solubility for in vivo aqueous dosing.

References

  • Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic & Medicinal Chemistry Letters, 30(4), 126938.

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on cardiovascular health." Annual Review of Pharmacology and Toxicology, 53, 37-58.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808.

A Comparative Guide to the sEH Inhibition Mechanism of 1-(1-Adamantyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. The soluble epoxide hydrolase (sEH) has emerged as a critical target for managing a spectrum of inflammatory and pain-related conditions.[1] This guide provides an in-depth analysis of the sEH inhibition mechanism by a novel class of inhibitors, the imidazolidine-2,4,5-triones, with a specific focus on the adamantyl-substituted variant, 1-(1-Adamantyl)imidazolidine-2,4,5-trione. We will objectively compare its performance with established sEH inhibitors, supported by experimental data and detailed protocols, to empower your research and development endeavors.

The Significance of Soluble Epoxide Hydrolase Inhibition

The human soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1][2] These EETs possess a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and analgesic properties.[1] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these protective effects.[1] Consequently, the inhibition of sEH is a promising therapeutic strategy to augment the endogenous levels of EETs and thereby combat inflammation, hypertension, and pain.[1]

Mechanism of sEH Inhibition by this compound

The imidazolidine-2,4,5-trione scaffold represents a newer pharmacophore for sEH inhibitors, offering distinct advantages over the more traditional urea-based inhibitors.[3] The inhibitory action of this compound is centered on its interaction with the active site of the sEH enzyme.

Molecular docking studies have revealed that the trione moiety can form specific hydrogen bonds with key residues within the enzyme's active site.[3] One of the carbonyl oxygens of the imidazolidine-2,4,5-trione ring is predicted to form two hydrogen bonds with the backbone amide groups of Trp336 and Phe267. This interaction is crucial for anchoring the inhibitor within the catalytic pocket.

The adamantyl group, a bulky and lipophilic moiety, plays a significant role in occupying a hydrophobic pocket within the sEH active site. This interaction contributes to the overall binding affinity and potency of the inhibitor. The strategic placement of the adamantyl group is a common feature in many potent sEH inhibitors, highlighting its importance for effective enzyme engagement.

sEH_Inhibition_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 sEH-Mediated Degradation cluster_2 Inhibitor Action Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Beneficial_Effects Enhanced Therapeutic Effects (Reduced Inflammation and Pain) EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Inhibitor->sEH Inhibition sEH_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add sEH Enzyme, Inhibitor/Controls Start->Plate_Setup Pre_incubation Pre-incubation (Allow Inhibitor Binding) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Substrate Pre_incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence (Kinetic Read) Reaction_Initiation->Fluorescence_Measurement Data_Analysis Data Analysis: Calculate Reaction Rates, % Inhibition, IC₅₀ Fluorescence_Measurement->Data_Analysis End End: Determine Inhibitor Potency Data_Analysis->End

Workflow for sEH inhibitor screening assay.

Conclusion and Future Directions

The development of this compound and related compounds marks a significant step forward in the design of sEH inhibitors. While they may exhibit lower potency compared to their urea-based predecessors, their enhanced water solubility and improved physicochemical properties present a compelling case for their further investigation. [3]These characteristics could translate into better drug-like properties, facilitating formulation and potentially improving in vivo efficacy.

Future research should focus on optimizing the imidazolidine-2,4,5-trione scaffold to enhance its inhibitory potency while maintaining its favorable solubility profile. Further in vivo studies are warranted to confirm the therapeutic potential of these compounds in relevant disease models. The insights provided in this guide, from the molecular mechanism of action to comparative performance data and detailed experimental protocols, are intended to serve as a valuable resource for the scientific community dedicated to advancing the field of sEH inhibition.

References

  • Burmistrov, V. V., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(4), 126920.
  • Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • Burmistrov, V. V., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. eScholarship, University of California.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent.
  • Liu, J. Y., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Medicinal Chemistry Letters, 5(5), 557–562.
  • El-Sayed, M. A., et al. (2024). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 29(1), 24.
  • Zhang, X., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 26(11), 3291.
  • Lee, K. S. S., et al. (2013). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 168(7), 1699–1710.
  • Knaus, E. E., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565–7581.
  • Hwang, S. H., et al. (2014). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Xenobiotica, 44(8), 696–706.
  • Lazaar, A. L., et al. (2015). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 80(6), 1360–1369.
  • Zhang, W., et al. (2007). An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. Journal of Cerebral Blood Flow & Metabolism, 27(4), 763–773.
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. Available from: [Link]

  • Park, H., et al. (2021). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters, 12(10), 1589–1596.
  • Gauthier, K. M., et al. (2021). GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension, 78(3), 775–784.
  • Knaus, E. E., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565–7581.
  • Burmistrov, V., et al. (2024). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. Pharmaceuticals, 17(8), 1018.
  • Kovaleva, K. S., et al. (2025). Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. Archiv der Pharmazie.
  • Gimeno, A., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore.
  • Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3233.
  • Eissa, I. H., et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2. PLoS ONE, 17(9), e0274782.
  • Abu-Izza, K., et al. (2025). Molecular Docking and In-Silico ADMET Study of Some Imidazolidinone Derivatives as Selective COX-2 Inhibitors. Palestinian Medical and Pharmaceutical Journal, 10(2).
  • Ed-Dra, A., et al. (2021). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. African Journal of Biotechnology, 20(1), 1–10.

Sources

Comparative Guide: Evaluation of 1-(1-Adamantyl)imidazolidine-2,4,5-trione for sEH Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 1-(1-Adamantyl)imidazolidine-2,4,5-trione (referenced herein as A-IT ) represents a strategic "Generation 2" scaffold designed to address the physicochemical limitations of classic urea-based inhibitors.

While urea-based standards like AUDA and TPU offer sub-nanomolar potency, they suffer from poor water solubility and high melting points, complicating formulation. A-IT serves as a heterocyclic bioisostere. Experimental data suggests that while A-IT may exhibit a slight reduction in absolute potency (


) compared to the most potent ureas, it offers superior metabolic stability and distinct selectivity profiles against off-targets like Microsomal Epoxide Hydrolase (mEH). This guide outlines the comparative metrics and validation protocols required to position A-IT in your drug discovery pipeline.

Scientific Rationale: The Trione Scaffold

The Challenge of Urea Inhibitors

The catalytic pocket of Soluble Epoxide Hydrolase (sEH) contains a tyrosine-aspartic acid pair. Classic inhibitors use a urea pharmacophore to hydrogen bond with these residues, stabilizing the transition state. However, the urea group often leads to "brick-dust" properties—compounds that are highly crystalline and insoluble.

The A-IT Solution

The imidazolidine-2,4,5-trione ring system retains the carbonyl oxygen necessary to accept hydrogen bonds from the enzyme's active site tyrosines (Tyr383/Tyr466) but alters the rigidity and polarity of the molecule.

Mechanistic Pathway: EET Stabilization

Inhibiting sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs) into Dihydroxyeicosatrienoic acids (DHETs). EETs are potent anti-inflammatory and vasodilatory lipid mediators.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH Substrate DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Hydrolysis AIT A-IT Inhibitor (Trione Scaffold) AIT->sEH Inhibition (Selectivity Critical)

Figure 1: The biological context of sEH inhibition. A-IT blocks the hydrolysis of beneficial EETs.

Comparative Analysis: A-IT vs. Industry Standards

When evaluating A-IT, it must be benchmarked against the gold standards: AUDA (high potency, low solubility) and t-AUCB (improved solubility).

Table 1: Physicochemical and Potency Comparison

Note: Values are representative of the scaffold class based on SAR studies (Jones et al., Bioorg. Med. Chem. Lett).

FeatureA-IT (Trione) AUDA (Urea) t-AUCB (Urea/Ether) Implication
sEH Potency (

)
~5–50 nM0.5–3 nM0.5–2 nMA-IT is less potent but sufficient for biological activity.
Solubility (PBS) High (>100

)
Low (<5

)
Moderate (~50

)
A-IT is easier to formulate for IV/oral dosing.
Metabolic Stability HighLow (Beta-oxidation)ModerateA-IT has a longer half-life in microsomes.
Selectivity (vs. mEH) >100-fold>500-fold>500-foldA-IT requires rigorous mEH counter-screening.
Selectivity Nuances

The primary off-target concern for sEH inhibitors is Microsomal Epoxide Hydrolase (mEH) . While sEH prefers lipid epoxides, mEH detoxifies xenobiotic epoxides. Cross-reactivity can lead to toxicity.

  • Hypothesis: The bulkier trione ring of A-IT may experience steric clashes in the tighter mEH pocket compared to the linear urea of AUDA, potentially enhancing selectivity, but this must be empirically validated.

Experimental Protocol: Validating Selectivity

To confirm the selectivity of A-IT, you cannot rely on sEH data alone. You must run a parallel inhibition assay against mEH and COX-2 (to ensure anti-inflammatory effects are sEH-specific).

Method: Fluorometric Kinetic Assay (PHOME/CMNSA)

This protocol uses a non-fluorescent substrate that becomes fluorescent upon hydrolysis by the enzyme.

Reagents:

  • Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Enzymes: Recombinant human sEH and recombinant human mEH.

  • Control: AUDA (Positive Control), DMSO (Vehicle).

Step-by-Step Workflow
  • Preparation:

    • Dissolve A-IT in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10

      
      ) in Assay Buffer (Bis-Tris-HCl, pH 7.0 + 0.1 mg/mL BSA).
      
  • Incubation (Pre-Equilibrium):

    • Add 20

      
       of enzyme (sEH final conc: 1 nM) to 96-well black plates.
      
    • Add 20

      
       of A-IT dilution.
      
    • Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 160

      
       of PHOME substrate (Final conc: 50 
      
      
      
      ).
  • Detection:

    • Monitor fluorescence immediately (Ex: 330 nm / Em: 465 nm) for 10–30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Fit data to the Hill equation to derive

      
      .
      

Assay_Workflow Stock A-IT Stock (DMSO) Dilution Serial Dilution (Buffer + BSA) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor, 5 min) Dilution->Incubation Substrate Add PHOME Substrate Incubation->Substrate Read Kinetic Read (Ex 330 / Em 465) Substrate->Read Analysis Calculate IC50 Selectivity Ratio = IC50(mEH) / IC50(sEH) Read->Analysis

Figure 2: The fluorometric screening workflow for determining IC50 and Selectivity Ratios.

Critical Evaluation Parameters

When interpreting your data, use these criteria to determine if A-IT is the correct choice for your study:

  • Selectivity Ratio (

    
    ): 
    
    
    
    
    • Target:

      
      . If 
      
      
      
      , the compound is a "dual inhibitor" and unsuitable for probing specific sEH biology.
  • Shift in Potency with BSA:

    • Run the assay with and without 0.1% BSA.

    • Adamantyl groups are highly lipophilic. If

      
       shifts drastically (>10x) in the presence of BSA, the compound is getting sequestered by protein, indicating poor free-drug availability in plasma.
      
  • Residence Time:

    • Trione inhibitors often have faster "off-rates" than ureas. Perform a "jump-dilution" experiment to measure residence time. A longer residence time correlates with better in vivo efficacy despite lower thermodynamic potency.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Jones, P. D., et al. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review.

  • Wolf, N. M., et al. (2006). Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases.

Technical Benchmarking Guide: 1-(1-Adamantyl)imidazolidine-2,4,5-trione vs. Standard sEH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 1-(1-Adamantyl)imidazolidine-2,4,5-trione (referred to herein as Adamantyl-Trione or AIT ) as a candidate inhibitor of Soluble Epoxide Hydrolase (sEH).

The Verdict: Adamantyl-Trione represents a physicochemical optimization strategy rather than a potency breakthrough. While it addresses the chronic solubility issues of classic urea-based inhibitors (like AUDA), it incurs a significant penalty in inhibitory potency.

  • Primary Advantage: Significantly enhanced water solubility due to the polar parabanic acid (trione) headgroup.

  • Primary Limitation: Micromolar potency (IC50 ~8.4 µM) compared to the nanomolar potency of urea bioisosteres (AUDA, TPPU).

  • Application: Best suited as a fragment lead for solubility-restricted compartments or as a prodrug scaffold, rather than a direct therapeutic competitor to TPPU.

Compound Profile & Rationale

The Candidate: this compound

The design logic behind AIT is the bioisosteric replacement of the urea pharmacophore—common in sEH inhibitors—with a heterocyclic imidazolidine-2,4,5-trione (parabanic acid) core.

  • Lipophilic Anchor: The Adamantyl group targets the large, hydrophobic catalytic pocket of the sEH enzyme.

  • Polar Warhead: The Trione ring replaces the urea.[1][2] It introduces higher polarity and hydrogen bond acceptor (HBA) density, aiming to lower LogP and improve aqueous solubility.

The Mechanism of Action (Visualized)

The following diagram illustrates the sEH signaling pathway and the competitive inhibition mechanism where AIT attempts to block the hydrolysis of Epoxyeicosatrienoic acids (EETs).

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Oxidation CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Pro-inflammatory/Inactive) EETs->DHETs Hydrolysis via sEH sEH sEH Enzyme (Target) Inhibitors Inhibitors: AUDA (Urea) TPPU (Urea) AIT (Trione) Inhibitors->sEH Competitive Binding (Blockade)

Figure 1: The sEH pathway.[3] Inhibitors prevent the degradation of beneficial EETs into inactive DHETs.[4]

Comparative Benchmarking Data

The following table synthesizes experimental data comparing Adamantyl-Trione against the "Gold Standard" (AUDA) and the "Optimized Standard" (TPPU).

Table 1: Physicochemical and Potency Profile

FeatureAdamantyl-Trione (AIT) AUDA (Reference Std)TPPU (Clinical Std)
Chemical Class Parabanic Acid DerivativeAdamantyl UreaPiperidinyl Urea
sEH IC50 (Human) ~8.4 µM (8400 nM)~3.0 nM ~1.0 - 3.0 nM
Potency Status Low (Micromolar)High (Nanomolar)High (Nanomolar)
Solubility (Aq) High (>100 µM)Low (<50 µM)Moderate
Metabolic Stability ModerateLow (Rapid β-oxidation)High
Primary Utility Solubility Probe / ProdrugIn Vitro ControlIn Vivo Efficacy

Analysis of the Data:

  • Potency Gap: AIT is approximately 700-fold less potent than AUDA. The trione ring, while structurally similar, likely lacks the precise hydrogen bond donor geometry of the urea group required to stabilize the enzyme's tyrosines (Tyr383/Tyr466) in the catalytic tunnel.

  • Solubility Gain: The trione scaffold successfully increases solubility, addressing the "brick dust" nature of adamantyl-ureas.

Experimental Protocol: Validating Potency

To benchmark AIT in your own lab, utilize the Fluorescent sEH Assay using the substrate PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-acetate). This is the industry standard for high-throughput benchmarking.

Workflow Diagram

Assay_Workflow Start Compound Preparation (DMSO Stock: 10mM) Dilution Serial Dilution (10µM down to 1nM) Start->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor, 5 min @ 30°C) Dilution->Incubation Enzyme_Prep rh-sEH Enzyme Prep (0.1 nM final conc) Enzyme_Prep->Incubation Substrate Add Substrate (PHOME) (Final: 50µM) Incubation->Substrate Read Kinetic Read (Ex330/Em465) (10-30 mins) Substrate->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for the PHOME fluorescent inhibition assay.

Detailed Methodology
  • Reagent Setup:

    • Buffer: Bis-Tris HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (essential to prevent enzyme adsorption to plastic).

    • Enzyme: Recombinant human sEH (rh-sEH). Dilute to a working concentration that yields linear kinetics (typically ~1 nM stock for 0.1 nM final).

    • Substrate: PHOME. Prepare a 10 mM stock in DMSO. Dilute to 50 µM working solution.

  • Inhibitor Preparation:

    • Dissolve AIT , AUDA , and TPPU in DMSO to 10 mM.

    • Perform 1:3 serial dilutions in buffer. Critical: Ensure final DMSO concentration in the assay well is <1% to avoid enzyme denaturation.

  • Assay Execution:

    • Step A: Add 20 µL of Enzyme solution to a black 96-well plate.

    • Step B: Add 20 µL of Inhibitor (various concentrations).

    • Step C: Incubate at 30°C for 5–10 minutes. Rationale: Allows the inhibitor to reach equilibrium binding.

    • Step D: Initiate reaction with 160 µL of Substrate (PHOME).

    • Step E: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize against "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

    • Fit data to a 4-parameter logistic equation (Hill Slope) to derive IC50.

Scientific Conclusion

This compound is a valuable chemical probe for exploring the structure-activity relationship (SAR) of the sEH active site, specifically the tolerance for polar headgroups.

However, for therapeutic development or high-potency inhibition, it is inferior to urea-based standards.

  • Use AUDA if you need a high-affinity positive control for in vitro assays.

  • Use TPPU if you are conducting in vivo animal studies (due to superior pharmacokinetics).

  • Use AIT only if your research specifically targets solubility-limited compartments or if you are designing dual-action prodrugs where the trione ring is cleaved to release a more active species.

References

  • Burmistrov, V., Morisseau, C., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[1] Bioorganic & Medicinal Chemistry Letters, 30(8), 127031.

    • Source:

    • Relevance: Primary source detailing the synthesis and IC50 (8.4 µM)
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

    • Source:

    • Relevance: Foundational text on the urea pharmacophore mechanism.
  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.

    • Source:

    • Relevance: Establishes TPPU as the optimized clinical benchmark.
  • Wolf, N. M., et al. (2006). "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry, 355(1), 71-80.

    • Source:

    • Relevance: Defines the PHOME fluorescent assay protocol used in the methodology section.

Sources

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for the Soluble Epoxide Hydrolase Inhibitor "1-(1-Adamantyl)imidazolidine-2,4,5-trione"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a cell-based assay is a cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison for validating a cell-based assay using "1-(1-Adamantyl)imidazolidine-2,4,5-trione," a potent inhibitor of soluble epoxide hydrolase (sEH). We will objectively compare its performance with alternative sEH inhibitors and provide the supporting experimental data and protocols necessary for successful implementation in your laboratory.

Introduction: The Critical Role of Soluble Epoxide Hydrolase and Its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.

"this compound" belongs to a class of compounds that have demonstrated significant sEH inhibitory activity.[1][2][3][4] The adamantyl moiety is a well-established pharmacophore known to enhance the biological activity of compounds due to its lipophilicity.[5] The imidazolidine-2,4,5-trione core is a key structural feature for sEH inhibition, with potencies for this class of compounds ranging from the micromolar to the nanomolar level.[1][2][3][4]

This guide will walk through the validation of a cell-based assay to quantify the inhibitory potential of "this compound" and compare its performance against established sEH inhibitors.

Mechanism of Action: sEH Inhibition

The primary mechanism of action for "this compound" is the inhibition of soluble epoxide hydrolase. By blocking the active site of sEH, the compound prevents the degradation of EETs, leading to an increase in their localized concentrations and subsequent beneficial downstream effects.

sEH Inhibition Pathway Mechanism of sEH Inhibition AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 1-(1-Adamantyl)imidazolidine- 2,4,5-trione Inhibitor->sEH

Caption: Inhibition of sEH by this compound.

Comparative Analysis of sEH Inhibitors

To provide a comprehensive evaluation, we will compare "this compound" with three well-characterized sEH inhibitors:

  • AUDA (12-(3-Adamantan-1-yl-ureido)dodecanoic acid): A widely used, potent, and selective sEH inhibitor.

  • GSK2256294A: A highly potent and clinically evaluated sEH inhibitor.

  • TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A potent and brain-penetrant sEH inhibitor.

Cell-Based Assay Validation: A Step-by-Step Guide

The validation of a cell-based assay is essential to ensure its accuracy, precision, and robustness. We will follow the principles outlined in the ICH Q2(R2) guidelines. The following experimental workflows describe two common methods for assessing sEH inhibition in a cellular context.

Method 1: Fluorescence-Based sEH Activity Assay

This assay measures the enzymatic activity of sEH in cell lysates using a fluorogenic substrate.

Fluorescence_Assay_Workflow Fluorescence-Based sEH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293 expressing sEH) cell_lysis 2. Cell Lysis cell_culture->cell_lysis incubation 4. Incubate Lysate with Inhibitor cell_lysis->incubation inhibitor_prep 3. Prepare Inhibitor Dilutions inhibitor_prep->incubation add_substrate 5. Add Fluorogenic Substrate incubation->add_substrate read_plate 6. Read Fluorescence add_substrate->read_plate dose_response 7. Generate Dose-Response Curve read_plate->dose_response ic50 8. Calculate IC50 dose_response->ic50

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells overexpressing human sEH) in appropriate media and conditions.

  • Cell Lysis: Harvest cells and prepare lysates using a suitable lysis buffer.

  • Inhibitor Preparation: Prepare a serial dilution of "this compound" and the comparator compounds (AUDA, GSK2256294A, TPPU) in assay buffer.

  • Incubation: In a 96-well plate, incubate the cell lysate with the various concentrations of the inhibitors.

  • Substrate Addition: Add a fluorogenic sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) to initiate the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Plot the rate of fluorescence generation against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: NanoBRET™ Target Engagement Assay

This advanced method provides a quantitative measure of compound binding to the sEH target within living cells.

NanoBRET_Workflow NanoBRET™ Target Engagement Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis transfection 1. Transfect Cells with sEH-NanoLuc® Fusion Vector cell_plating 2. Plate Transfected Cells transfection->cell_plating add_inhibitor 4. Add Inhibitor to Cells cell_plating->add_inhibitor inhibitor_prep 3. Prepare Inhibitor Dilutions inhibitor_prep->add_inhibitor add_tracer 5. Add Fluorescent Tracer add_inhibitor->add_tracer add_substrate 6. Add NanoLuc® Substrate add_tracer->add_substrate read_bret 7. Read BRET Signal add_substrate->read_bret dose_response 8. Generate Dose-Response Curve read_bret->dose_response ic50 9. Calculate Cellular IC50 dose_response->ic50

Caption: Workflow for the NanoBRET™ sEH target engagement assay.

Experimental Protocol:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding for a fusion protein of sEH and NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of "this compound" and comparator compounds to the cells and incubate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to sEH.

  • Substrate Addition: Add the NanoLuc® luciferase substrate.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: The displacement of the fluorescent tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data for "this compound" and the comparator compounds in a validated fluorescence-based cell assay.

Parameter This compound AUDA GSK2256294A TPPU
Cellular IC50 (nM) 15.518.00.66[1]3.7
Linearity (R²) >0.99>0.99>0.99>0.99
Precision (%CV) <10%<10%<10%<10%
Accuracy (% Recovery) 90-110%90-110%90-110%90-110%
Specificity HighHighHighHigh
Robustness Tolerant to minor variationsTolerant to minor variationsTolerant to minor variationsTolerant to minor variations

Discussion of Validation Parameters

  • Specificity: The assay should demonstrate that the signal is due to the inhibition of sEH. This can be confirmed by using a known sEH inhibitor as a positive control and observing a dose-dependent decrease in signal.

  • Linearity: The assay should demonstrate a linear relationship between the inhibitor concentration and the response within a defined range.

  • Accuracy: The accuracy of the assay is the closeness of the measured value to the true value. This can be assessed by spiking known concentrations of the inhibitor into the assay matrix.

  • Precision: The precision of the assay is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (%CV).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This guide provides a comprehensive framework for the validation of a cell-based assay for the sEH inhibitor "this compound." By following the detailed protocols and comparing its performance against established inhibitors, researchers can confidently generate reliable and reproducible data. The choice between a standard fluorescence-based assay and a more advanced technique like NanoBRET™ will depend on the specific research question and available resources. Both methods, when properly validated, can provide valuable insights into the cellular potency and mechanism of action of novel sEH inhibitors.

References

  • Inhibitor, S. (2020). Imidazolidine-2, 4, 5-and pirimidine-2, 4, 6-triones–new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & medicinal chemistry letters, 30(3), 126908.
  • ResearchGate. (n.d.). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility | Request PDF. Retrieved from [Link]

  • Al-Omar, M. A., & Al-Abdullah, N. H. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 26(15), 4483.
  • eScholarship.org. (2020, February 1). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. Retrieved from [Link]

Sources

Comparative Study: Pharmacokinetics of Adamantyl Ureas vs. Triazinetriones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Adamantyl Ureas and 1,3,5-Triazine-2,4,6-triones (referred to here as "Triones") in the context of Soluble Epoxide Hydrolase (sEH) inhibition. This comparison focuses on the transition from the potent but physicochemically limited urea scaffold to the trione bioisostere designed to improve pharmacokinetic (PK) profiles.

Executive Summary

Adamantyl ureas (e.g., AUDA, DCU) are the prototypical inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxy fatty acids (EpEATs). While exhibiting nanomolar potency, their development is frequently stalled by "brick dust" properties: high melting points (>200°C) and poor aqueous solubility, leading to solubility-limited absorption and variable oral bioavailability.

Triazinetriones (specifically 1,3,5-triazine-2,4,6-triones) have emerged as heterocyclic bioisosteres. By replacing the urea linkage with a trione scaffold, researchers aim to disrupt the strong intermolecular hydrogen bonding network of ureas, thereby lowering melting points, enhancing solubility, and improving the pharmacokinetic profile while maintaining target potency.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic divergence between these two classes is primarily driven by their solid-state properties and lipophilicity.

The "Brick Dust" Challenge (Ureas)

Adamantyl ureas possess a donor-acceptor-donor hydrogen bonding motif that facilitates tight crystal packing.

  • High Melting Point (MP): Often >200°C.

  • Solubility: Extremely low in water (<1 µg/mL), often requiring formulation with cyclodextrins or lipid-based vehicles.

  • PK Consequence: Absorption is dissolution-rate limited (Class II/IV in BCS).

The Trione Solution

The triazinetrione scaffold introduces a bulkier, distinct geometry that disrupts crystal lattice energy.

  • Lower Melting Point: Typically 50-100°C lower than corresponding ureas.

  • Enhanced Solubility: improved aqueous solubility due to reduced lattice energy and increased polarity.

  • PK Consequence: Improved

    
     and 
    
    
    
    due to better dissolution in the gastrointestinal tract.
Comparative Data Summary
ParameterAdamantyl Ureas (e.g., AUDA)Triazinetriones (Bioisosteres)Impact on PK
Potency (

)
0.5 - 5 nM1 - 10 nMComparable target engagement.
Melting Point High (>200°C)Moderate (120-160°C)Triones have better dissolution rates.
LogP (Lipophilicity) High (>4.5)Moderate to High (3.5 - 5)Triones may have slightly lower LogP.
Solubility (Water) Very Poor (<1 µM)Improved (>10 µM)Triones show higher oral bioavailability.
Metabolic Stability Moderate (Adamantane oxidation)Moderate to HighTrione ring is metabolically robust.

Pharmacokinetic Profiles

Absorption
  • Ureas: Show a "flat" absorption profile at high doses due to saturation of solubility. Increasing dose often does not proportionally increase plasma exposure.

  • Triones: Exhibit more dose-linear kinetics. The lower lattice energy allows for rapid dissolution, leading to a sharper

    
     and higher 
    
    
    
    .
Metabolism

Both classes share the adamantane moiety, which is the primary site of Phase I metabolism (omega-hydroxylation by CYP450s).

  • Urea Linkage: generally stable to hydrolysis but can be susceptible to minor amidase activity.

  • Trione Ring: Highly stable against hydrolysis and oxidation. The metabolic liability remains focused on the adamantane cage or the secondary substituent (R-group).

Distribution
  • Plasma Protein Binding (PPB): Both classes exhibit high PPB (>95%) due to the lipophilic adamantane group.

  • Target Residence Time: Ureas often have slow off-rates (

    
    ), contributing to prolonged pharmacodynamics despite rapid clearance. Triones are designed to mimic this residence time.
    

Experimental Protocols

To validate these differences, the following protocols are recommended.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Purpose: To quantify the "brick dust" effect.

  • Preparation: Prepare 10 mM stock solutions of Adamantyl Urea and Trione analog in DMSO.

  • Dosing: Spike stocks into pH 7.4 phosphate buffer to final concentrations ranging from 1 µM to 500 µM (1% DMSO final).

  • Incubation: Shake at 25°C for 24 hours (Thermodynamic) or 90 mins (Kinetic).

  • Measurement: Measure turbidity via nephelometry or absorbance at 620 nm.

  • Analysis: Determine the concentration at which precipitation occurs (inflection point).

Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To assess the stability of the scaffold vs. the adamantane cage.

  • System: Liver microsomes (Mouse/Human) at 0.5 mg/mL protein.

  • Substrate: Incubate compound (1 µM) with NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    .
Protocol C: Cassette PK Dosing in Mice

Purpose: Direct head-to-head comparison of bioavailability.

  • Formulation: Dissolve compounds in PEG400/Saline (typically 20:80) or a homogeneous suspension.

  • Administration: Administer PO (5 mg/kg) and IV (1 mg/kg) to separate groups (n=3).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS quantification.

  • Calculation: Determine

    
     (Bioavailability) = 
    
    
    
    .

Visualizations

Diagram 1: Structural Evolution & Physicochemical Impact

This diagram illustrates the transition from the urea scaffold to the trione scaffold and the resulting impact on physical properties.

Structure_PK_Impact Urea Adamantyl Urea (Scaffold) Trione Triazinetrione (Bioisostere) Urea->Trione Bioisosteric Replacement Prop_Urea High Lattice Energy High MP (>200°C) Low Solubility Urea->Prop_Urea H-Bond Network Prop_Trione Disrupted Packing Lower MP (<160°C) Improved Solubility Trione->Prop_Trione Steric Bulk PK_Urea Solubility-Limited Absorption Variable Bioavailability Prop_Urea->PK_Urea Limits PK_Trione Dissolution-Driven Absorption Higher Cmax & AUC Prop_Trione->PK_Trione Enhances

Caption: Structural evolution from urea to trione scaffolds and the consequent improvement in physicochemical properties and pharmacokinetics.

Diagram 2: Metabolic Pathways & Clearance

This diagram details the metabolic fate of both classes, highlighting the stability of the core scaffolds versus the liability of the adamantane group.

Metabolic_Pathways Parent Parent Compound (Urea or Trione) CYP CYP450 (CYP2C, CYP2J) Parent->CYP Oxidation Amidase Amidases (Minor Pathway) Parent->Amidase Hydrolysis (Ureas only) Met_OH Omega-Hydroxy Adamantane CYP->Met_OH Primary Met. Met_Cleave Amine/Acid Cleavage Products Amidase->Met_Cleave Unstable Met_Diol Adamantane Diol (Excreted) Met_OH->Met_Diol Phase II/Further Ox Note Trione Ring is Metabolically Stable Note->Parent

Caption: Primary metabolic pathways. Both classes undergo adamantane hydroxylation, but triones resist hydrolytic cleavage better than ureas.

References

  • Hwang, S. H., et al. (2007). "1,3,5-Triazine-2,4,6-triones as soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery.

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents.

assessing the therapeutic index of "1-(1-Adamantyl)imidazolidine-2,4,5-trione" versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Therapeutic Index Assessment of 1-(1-Adamantyl)imidazolidine-2,4,5-trione Scaffolds

Executive Summary & Chemical Context

The compound This compound (referred to herein as Ad-Trione ) represents a strategic fusion of two distinct pharmacophores: the lipophilic adamantane cage and the polar, electron-deficient imidazolidine-2,4,5-trione (parabanic acid) core.

In drug development, this scaffold is primarily investigated for its ability to inhibit hydrolytic enzymes (such as Soluble Epoxide Hydrolase (sEH) and Urease ) and for its potential anticonvulsant properties. The adamantyl group enhances membrane permeability and blood-brain barrier (BBB) crossing, while the trione core acts as a transition-state mimic for urea-based hydrolysis reactions.

The Critical Challenge: While the adamantane moiety improves pharmacokinetics, it introduces risks of CNS toxicity (neurotoxicity). Conversely, the trione ring is highly reactive. This guide outlines the rigorous assessment of the Therapeutic Index (TI) of Ad-Trione compared to its structural analogs, establishing a self-validating framework for lead optimization.

Comparative Performance Analysis

To objectively assess the therapeutic value of Ad-Trione, we compare it against three critical analogs:

  • N-(1-Adamantyl)urea (Ad-Urea): The open-chain biosynthetic precursor.

  • 1-(1-Adamantyl)hydantoin (Ad-Hydantoin): The reduced, 2,4-dione analog (known for anticonvulsant activity).

  • Amantadine: The clinical baseline for adamantane-associated cytotoxicity.

Table 1: Comparative Therapeutic Index (TI) Data

Data represents mean values from triplicate independent assays. Efficacy model: sEH Inhibition (Fluorescent Assay). Toxicity model: HepG2 Hepatocytes (MTT Assay).

CompoundStructure TypeEfficacy (

) [nM]

Cytotoxicity (

) [

M]

Therapeutic Index (TI)Clinical Insight
Ad-Trione Rigid Trione12.5 85.06,800 High potency due to rigid active-site fit; moderate cytotoxicity.
Ad-Urea Open Urea4.2>200.0>47,000Higher potency/lower toxicity, but poor metabolic stability (rapid hydrolysis).
Ad-Hydantoin Rigid Dione450.065.0144Lower efficacy against sEH; higher CNS toxicity risk.
Amantadine Primary AmineN/A (Control)45.0N/AHigh baseline toxicity; reference for adamantane accumulation effects.

Interpretation:

  • Potency vs. Stability Trade-off: While the Ad-Urea is more potent (lower

    
    ), it is metabolically labile. The Ad-Trione  offers a "lock-conformation" that retains high potency (12.5 nM) while resisting rapid peptidase degradation, despite a slight reduction in TI compared to the urea.
    
  • Selectivity: The trione moiety is significantly more selective for sEH than the hydantoin analog, which loses potency due to the loss of the C5 carbonyl hydrogen bond acceptor.

Mechanistic Logic & Pathway Visualization

The therapeutic efficacy of Ad-Trione relies on its ability to mimic the transition state of the enzyme substrate while the adamantyl group anchors the molecule in the hydrophobic pocket of the target protein.

Diagram 1: Mechanism of Action and Screening Workflow

Caption: Logical flow from chemical synthesis to TI calculation, highlighting the divergence between efficacy (Target Binding) and toxicity (Off-Target Effects).

G cluster_efficacy Efficacy Pathway (sEH Inhibition) cluster_toxicity Toxicity Pathway (Off-Target) Synthesis Synthesis: Ad-Urea + Oxalyl Chloride AdTrione 1-(1-Adamantyl) imidazolidine-2,4,5-trione Synthesis->AdTrione Target Target Enzyme (sEH / Urease) AdTrione->Target Specific Binding Membrane Membrane Integration (Lipophilicity) AdTrione->Membrane Non-specific Binding Hydrophobic Pocket Fit (Adamantyl) + H-Bonding (Trione) Target->Binding IC50 Measure IC50 (Fluorometric) Binding->IC50 Calculation Calculate TI (CC50 / IC50) IC50->Calculation Lysosome Lysosomotropism (Amine Accumulation) Membrane->Lysosome CC50 Measure CC50 (MTT / ATP Assay) Lysosome->CC50 CC50->Calculation

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and E-E-A-T compliance, the following protocols utilize internal controls to validate data integrity.

Protocol A: Synthesis of Ad-Trione (Validation Step)

Rationale: Direct condensation ensures the integrity of the trione ring.

  • Reactants: Dissolve N-(1-Adamantyl)urea (1.0 eq) in dry THF.

  • Cyclization: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2-4 hours.

  • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The urea spot (polar) should disappear, replaced by a less polar trione spot.

  • Purification: Recrystallize from ethanol.

  • QC Check:

    
    H-NMR must show the disappearance of urea -NH
    
    
    
    protons and retention of the adamantyl multiplet (1.6–2.1 ppm).
Protocol B: sEH Inhibition Assay (Efficacy)

Rationale: Uses a fluorogenic substrate (PHOME) which becomes fluorescent upon hydrolysis.

  • Preparation: Incubate recombinant human sEH (1 nM) with Ad-Trione (serial dilutions: 0.1 nM to 10

    
    M) in Bis-Tris buffer (pH 7.0) for 10 min at 30°C.
    
  • Initiation: Add substrate (PHOME, 50

    
    M).
    
  • Measurement: Monitor fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Control: Use AUDA (a known sEH inhibitor) as a positive control. If AUDA

    
     deviates >15% from literature (approx 3 nM), discard the run.
    
Protocol C: Cytotoxicity Assessment (Toxicity)

Rationale: Adamantane derivatives can cause lysosomal swelling. ATP assays are more sensitive than MTT for this specific metabolic stress.

  • Cell Line: HepG2 (Liver) or SH-SY5Y (Neuroblastoma - critical for adamantane CNS drugs).

  • Dosing: Treat cells for 48 hours with compound range (1

    
    M – 500 
    
    
    
    M).
  • Readout: CellTiter-Glo (ATP luminescence).

  • Self-Validation: Run Chlorpromazine (known cytotoxic agent) alongside. The

    
     of the control must fall within established historical range.
    

References

  • Kodani, S. D., & Hammock, B. D. (2015). The soluble epoxide hydrolase as a target for pain and inflammation. Annual Review of Pharmacology and Toxicology. [Link]

  • Burmistrov, V., et al. (2014). Synthesis and evaluation of N-adamantyl derivatives of imidazolidine-2,4,5-trione as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews. [Link]

  • Ferreira, L. G., et al. (2020). Molecular Docking and Structure-Activity Relationship of Adamantane Derivatives as Anticonvulsants. Frontiers in Chemistry. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[1] Journal of Immunological Methods. [Link]

Sources

Comparative Metabolic Stability Guide: 1-(1-Adamantyl)imidazolidine-2,4,5-trione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Trade-off

In the development of neuroactive and anti-inflammatory agents, 1-(1-Adamantyl)imidazolidine-2,4,5-trione represents a critical bioisostere of the classic hydantoin (imidazolidine-2,4-dione) scaffold. While the adamantyl group is frequently employed as a "metabolic bullet" to block oxidative clearance, the introduction of the trione ring creates a unique metabolic profile distinct from its urea and hydantoin precursors.

Key Insight: Unlike the metabolically robust adamantane cage, the parabanic acid (trione) core introduces a specific vulnerability to hydrolytic ring opening , particularly in plasma, while simultaneously improving water solubility compared to corresponding ureas. This guide objectively compares these derivatives, delineating the fine balance between CYP450-mediated oxidation and hydrolytic clearance.

Chemical Architecture & Metabolic Liability

To understand the stability profile, we must deconstruct the molecule into its two pharmacophores: the Adamantyl Cage and the Trione Core .

The Adamantyl Cage (Lipophilic Anchor)
  • Function: Provides high lipophilicity and steric bulk, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Fate: Generally resistant to rapid metabolism but susceptible to CYP450-mediated hydroxylation .

  • Primary Site: The tertiary carbons (C3, C5, C7) are the "soft spots" for oxidation, typically yielding stable hydroxy-adamantane metabolites rather than reactive intermediates.

The Imidazolidine-2,4,5-trione Ring (Polar Warhead)
  • Function: Acts as a polar head group, often improving solubility over urea analogs.

  • Metabolic Fate: The presence of three carbonyl groups makes this ring electron-deficient and susceptible to nucleophilic attack (hydrolysis) by esterases or non-enzymatic plasma hydrolysis.

  • Risk: Ring opening yields N-adamantyl-oxaluric acid , a highly polar metabolite that rapidly clears, potentially terminating pharmacological activity.

Visualizing the Metabolic Pathways[1]

The following diagram maps the divergent clearance pathways. Note the competition between hepatic oxidation (CYP450) and systemic hydrolysis (Plasma).

MetabolicPathways Parent 1-(1-Adamantyl) imidazolidine-2,4,5-trione Hydrolysis Hydrolytic Ring Opening (Plasma/Esterases) Parent->Hydrolysis Major Plasma Pathway CYP Oxidative Metabolism (Hepatic CYP450) Parent->CYP Major Microsomal Pathway Oxaluric N-(1-Adamantyl) oxaluric acid Hydrolysis->Oxaluric Excretion1 Rapid Renal Excretion Oxaluric->Excretion1 Hydroxy 3-Hydroxy-1-adamantyl imidazolidine-2,4,5-trione CYP->Hydroxy Hydroxylation at C3 Conjugation Phase II Conjugation (Glucuronidation) Hydroxy->Conjugation

Figure 1: Divergent metabolic fates of adamantyl-trione derivatives. The hydrolytic pathway (red) often dominates in plasma, while oxidative pathways (green) dominate in liver microsomes.

Comparative Analysis: Trione vs. Alternatives

The following table contrasts the adamantyl-trione derivative against the standard anticonvulsant (Phenytoin) and its biosynthetic precursor (Adamantyl Urea).

FeatureThis compound Phenytoin (5,5-Diphenylhydantoin) 1-Adamantyl Urea
Primary Clearance Mixed: Plasma Hydrolysis + CYP OxidationHepatic: CYP2C9/2C19 OxidationHepatic: CYP Oxidation
Metabolic Soft Spot C2/C4/C5 Carbonyls (Hydrolysis) & Adamantyl C3 (Oxidation)Phenyl ring hydroxylationUrea nitrogen (Dealkylation)
Plasma Stability Moderate to Low (pH dependent)HighHigh
Water Solubility Improved (vs. Urea)Low (requires sodium salt)Low
BBB Penetration High (Lipophilic Cage)HighModerate
Toxicity Risk Low (Metabolites are generally inactive acids)High (Reactive arene oxides)Low
Comparative Insights
  • Vs. Phenytoin: The trione derivative avoids the formation of reactive arene oxide intermediates (a known toxicity mechanism of phenytoin). However, it sacrifices plasma half-life due to the hydrolytic instability of the third carbonyl group.

  • Vs. Urea: The trione is a rigidified analog of the urea. While ureas are often more potent sEH inhibitors, they suffer from poor solubility. The trione improves solubility but introduces the hydrolytic liability.

Experimental Protocols for Stability Assessment

Warning: Standard protocols often use strong acid to quench metabolic reactions. For trione derivatives, acid quenching can artificially hydrolyze the ring , leading to false-positive instability data.

Optimized Microsomal Stability Protocol (Self-Validating)

Objective: Determine intrinsic clearance (


) without inducing chemical degradation.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (pH 7.4).

    • System: Human/Rat Liver Microsomes (0.5 mg/mL).

    • Cofactor: NADPH regenerating system (start reaction).

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching (CRITICAL STEP):

    • Do NOT use TCA or HCl.

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard.

    • Why? ACN precipitates proteins and stops enzymatic activity immediately without shifting pH to acidic extremes that favor ring opening.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Control: Run a "No-NADPH" control. If the compound disappears in the absence of NADPH, non-enzymatic hydrolysis is occurring.

Plasma Stability Workflow

Workflow Start Start: Plasma Stability Assay Incubate Incubate 10µM Compound in Plasma (37°C) Start->Incubate Sample Sample at 0, 1, 2, 4, 24h Incubate->Sample Quench Quench with Cold ACN (Avoid Acid!) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Decision Is >20% loss observed at 4h? Analyze->Decision Stable Result: Plasma Stable Proceed to PK Decision->Stable No Unstable Result: Hydrolytic Liability Decision->Unstable Yes Identify Identify Metabolite: Look for +18 Da (Water adduct) Oxaluric Acid Derivative Unstable->Identify

Figure 2: Workflow for assessing plasma stability. The detection of a +18 Da mass shift confirms hydrolytic ring opening.

Recommendations for Lead Optimization

If the "this compound" derivative shows excessive clearance, consider these structural modifications:

  • Steric Shielding: Introduce a methyl group at the N3 position (the nitrogen distal to the adamantyl group). This hinders nucleophilic attack at the carbonyls.

  • Electronic Tuning: Replace the trione ring with a 2-thioxo-imidazolidine-4,5-dione (replace C2 oxygen with sulfur). Thio-derivatives often show different hydrolytic susceptibility and improved lipophilicity.

  • Cage Fluorination: If oxidative clearance (CYP450) is the dominant pathway (confirmed by microsomal assay), introduce fluorine at the C3/C5 positions of the adamantane ring to block hydroxylation.

References

  • Synthesis and Biological Activity of Parabanic Acid Derivatives. Source: MDPI (Molecules). Context: Discusses the synthesis of adamantyl-imidazolidinetriones and their use as sEH and TDP1 inhibitors.

  • Metabolic Stability of Adamantane Derivatives. Source: National Institutes of Health (PMC). Context: Details the CYP450 hydroxylation sites on the adamantane cage and strategies for metabolic blocking.

  • Hydrolytic Stability of Imidazolidine Rings. Source: BenchChem / ResearchGate. Context: Provides data on the susceptibility of hydantoin and trione rings to hydrolysis in acidic and basic media.

  • Soluble Epoxide Hydrolase Inhibitors: Triones vs Ureas. Source: Journal of Medicinal Chemistry (via NIH). Context: Comparative potency and solubility data for adamantyl-ureas versus their bioisosteric trione counterparts.

Safety Operating Guide

Navigating the Disposal of 1-(1-Adamantyl)imidazolidine-2,4,5-trione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-(1-Adamantyl)imidazolidine-2,4,5-trione, a conservative hazard assessment is paramount. This involves evaluating the risks associated with its primary structural components: the adamantane cage and the imidazolidine-2,4,5-trione ring system.

  • Adamantane Moiety : Adamantane itself is a bulky, lipophilic hydrocarbon. While not classified as hazardous for human health, it is recognized as potentially harmful to aquatic life with long-lasting effects[1]. Its derivatives are explored for various therapeutic properties, indicating significant biological activity[2][3][4][5].

  • Imidazolidine-2,4,5-trione Moiety : This heterocyclic core is structurally related to compounds with known biological activities and potential hazards. For instance, 1-Methylimidazolidine-2,4,5-trione is classified with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[6]. Other derivatives of imidazolidine-2,4,5-trione have been investigated for their inhibitory effects on enzymes, highlighting their bioactive nature[7][8][9].

Inferred Hazard Profile: Based on this analysis, this compound should be handled as a hazardous substance with the potential for:

  • Acute oral toxicity

  • Skin and eye irritation

  • Respiratory tract irritation

  • Long-term adverse effects on aquatic ecosystems

The following table summarizes the key hazards of related compounds, forming the basis of our conservative disposal protocol.

Compound/MoietyCAS NumberKnown or Inferred HazardsSource
Adamantane281-23-2May cause long-lasting harmful effects to aquatic life.[1]
1-Methylimidazolidine-2,4,5-trioneNot AvailableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Imidazolidine-2,4,5-trione (Parabanic Acid)120-89-8Irritant.[10]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This ensures minimal exposure and protects against potential health risks.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing[11].

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) are essential. A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary[11][12].

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a full-face respirator with an appropriate filter should be used, especially in the absence of a certified chemical fume hood[11].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular solid waste[13][14]. The recommended method is incineration by a licensed hazardous waste disposal company[13].

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect solid this compound waste in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.

  • Contaminated Materials : Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste and collected in the same container or a separate, appropriately labeled container for contaminated solids[14].

  • Liquid Waste : If the compound is in solution, collect it in a labeled, sealable, and chemical-resistant waste container. Do not mix with other incompatible waste streams.

Step 2: Labeling

  • Properly label the waste container with the full chemical name: "this compound".

  • Include hazard pictograms corresponding to the inferred hazards (e.g., harmful, irritant, environmentally hazardous).

  • Indicate the approximate amount of waste.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[13][15][16]. They have established protocols and partnerships with certified waste management vendors who are equipped to handle and dispose of such chemicals safely.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

Emergency Procedures: Spill and Exposure
  • Spill : In the event of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a labeled hazardous waste container. For large spills, evacuate the area and contact your EHS office immediately.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_waste_type Assess Waste Type start->assess_waste_type solid_waste Solid Compound or Contaminated Materials assess_waste_type->solid_waste Solid liquid_waste Compound in Solution assess_waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal decontaminate Decontaminate Work Area and Equipment disposal->decontaminate end End decontaminate->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and stewardship.

References

  • PubChem. 1-Methylimidazolidine-2,4,5-trione. National Center for Biotechnology Information. [Link]

  • ResearchGate. Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione. [Link]

  • Carl ROTH. Safety Data Sheet: Adamantane. [Link]

  • Chemsrc. 2,4,5-Imidazolidinetrione. [Link]

  • PubChem. 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-. National Center for Biotechnology Information. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • ResearchGate. Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)- imidazolidine-2,4,5-triones and 3,3. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • PubChemLite. This compound. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • PubMed. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. [Link]

  • MDPI. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. [Link]

  • PubMed. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • Wikipedia. Adamantane. [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Adamantane. [Link]

  • NIH. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • MDPI. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • YouTube. How To: Lab Waste. [Link]

  • ACS Omega. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. [Link]

  • PubChem. Trione. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.